Physicochemical Profiling & Synthetic Utility of 4-Ethyl-5-methylthiophene-2-carboxylic acid
Executive Summary 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly as a bioisostere for s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly as a bioisostere for substituted benzoic acids in kinase inhibitors and anti-inflammatory agents.[1] Its structural motif—a thiophene ring decorated with alkyl chains—offers unique lipophilic interactions and steric bulk that can modulate the binding affinity of drug candidates against protein targets.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and analytical characterization, designed to support researchers in medicinal chemistry and process development.
Molecular Identity & Structural Analysis
The compound features a penta-substituted thiophene ring. The positioning of the alkyl groups (ethyl at C4, methyl at C5) relative to the carboxylic acid (at C2) creates a specific electronic and steric environment. The C3 position remains unsubstituted, providing a characteristic singlet in proton NMR, crucial for structural verification.
Parameter
Data
IUPAC Name
4-Ethyl-5-methylthiophene-2-carboxylic acid
CAS Number
154828-65-6
Molecular Formula
C₈H₁₀O₂S
Molecular Weight
170.23 g/mol
SMILES
CCC1=C(SC(=C1)C(=O)O)C
InChIKey
GSSWLCSRUGMXBK-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Physicochemical Core Parameters
Understanding the solubility and ionization profile is critical for assay development and formulation.
Key Constants
Property
Value
Source/Note
Melting Point
118–124 °C (Predicted)
Based on structural analogs (e.g., 4-methylthiophene-2-carboxylic acid, mp 122-126°C).
Boiling Point
~310 °C
Predicted at 760 mmHg.
pKa (Acid)
3.9 – 4.2 (Calc.)
Slightly weaker than unsubstituted thiophene-2-carboxylic acid (pKa 3.5) due to electron-donating alkyl groups.
LogP (Oct/Water)
2.7
Indicates moderate lipophilicity; suitable for cell-permeable scaffolds.
Topological Polar Surface Area (TPSA)
37.3 Ų
Favorable for CNS penetration and oral bioavailability.
Solubility Profile
Water: Low (< 0.5 mg/mL at pH 2). Solubility increases significantly at pH > 5.0 due to carboxylate formation.
Organic Solvents:
High Solubility: DMSO, Methanol, Ethanol, Dichloromethane.
Moderate Solubility: Ethyl Acetate, Acetonitrile.
Low Solubility: Hexanes, Diethyl Ether.
Synthetic Accessibility & Manufacturing
The synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid is typically achieved via electrophilic substitution or metallation of the alkyl-thiophene precursor. The Lithiation-Carboxylation route is preferred for high purity and yield in a process setting.
Preferred Synthetic Route (Metallation)
This pathway avoids the harsh oxidants used in the haloform reaction and provides a cleaner impurity profile.
Reagents:
Starting Material: 3-Ethyl-2-methylthiophene
Base: n-Butyllithium (2.5 M in hexanes)
Electrophile: Dry CO₂ (gas or solid)
Solvent: Anhydrous THF
Mechanism:
The proton at the C5 position (alpha to sulfur) is the most acidic. However, in 3-ethyl-2-methylthiophene, the C2 and C3 positions are blocked. The remaining alpha position (C5 relative to sulfur, but C2 in the final product numbering) is deprotonated by n-BuLi.
Figure 1: Lithiation-Carboxylation workflow for the synthesis of the target acid.
Protocol Summary
Inertion: Flame-dry a 3-neck flask and purge with Argon.
Dissolution: Dissolve 3-ethyl-2-methylthiophene in anhydrous THF. Cool to -78°C.
Lithiation: Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C to ensure complete formation of the thienyllithium species.
Carboxylation: Bubble dry CO₂ gas into the solution or pour the reaction mixture onto crushed dry ice. Allow to warm to room temperature.
Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.
Analytical Characterization
To validate the identity of the compound, the following spectroscopic signals should be observed.
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Executive Summary Thiophene-based carboxylic acids are indispensable building blocks in modern drug discovery, frequently deployed as bioisosteres for benzoic acid derivatives to modulate lipophilicity, metabolic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene-based carboxylic acids are indispensable building blocks in modern drug discovery, frequently deployed as bioisosteres for benzoic acid derivatives to modulate lipophilicity, metabolic stability, and target affinity. This technical guide provides a rigorous examination of 4-Ethyl-5-methylthiophene-2-carboxylic acid . We detail its exact molecular weight, structural formula, and the causal logic behind its analytical verification and de novo synthesis.
Physicochemical Properties & Molecular Identity
To ensure high-fidelity integration into high-throughput screening libraries or lead optimization campaigns, the precise physicochemical parameters of 4-Ethyl-5-methylthiophene-2-carboxylic acid must be established. The inclusion of alkyl groups (ethyl and methyl) on the thiophene core significantly influences its partition coefficient (LogP) and steric profile during protein-ligand interactions.
Validating the molecular weight (170.23 g/mol ) and the
formula requires orthogonal analytical techniques. Relying solely on one method introduces the risk of false positives due to isobaric impurities. This protocol is designed as a self-validating system.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Causality: ESI in negative ion mode is selected because the carboxylic acid moiety readily deprotonates to form a highly stable
ion. This provides direct confirmation of the monoisotopic mass without complex adduct formation.
Protocol:
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. (Rationale: Formic acid ensures consistent droplet formation and chromatography, while the ESI voltage drives the in-source deprotonation).
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Elute using a standard 5-minute gradient of Water/Acetonitrile.
Detection: Scan m/z 100-500 in negative ESI mode. Extract the chromatogram for m/z 169.04 (
).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the formula and weight,
and NMR are mandatory to verify the regiochemistry (positions 2, 4, and 5) of the substituents on the thiophene ring.
Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
).
Acquisition: Acquire
NMR at 400 MHz. Key expected signals: a singlet for the thiophene C3 proton, a quartet/triplet pair for the ethyl group, and a singlet for the C5 methyl group.
Orthogonal analytical workflow for verifying the molecular weight and structure of the thiophene.
De Novo Synthesis: Lithiation-Carboxylation Workflow
The synthesis of highly substituted thiophenes demands precise regiocontrol. For 4-Ethyl-5-methylthiophene-2-carboxylic acid, a highly efficient protocol involves the directed lithiation of 3-ethyl-2-methylthiophene followed by an electrophilic quench with carbon dioxide.
Causality Behind Experimental Choices
n-Butyllithium (n-BuLi) at -78°C: The alpha-position (C5) of the thiophene ring is the most acidic. Using a strong base at cryogenic temperatures ensures kinetic deprotonation exclusively at the C5 position, preventing unwanted ring-opening or metal-halogen exchange side reactions.
Anhydrous THF: Tetrahydrofuran acts as a coordinating solvent, stabilizing the intermediate organolithium species through oxygen-lithium dative bonds.
Dry CO2 Quench: Using anhydrous
gas ensures the nucleophilic organolithium species attacks the electrophilic carbon of , directly yielding the lithium carboxylate salt without over-addition.
Step-by-Step Methodology
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon to eliminate ambient moisture.
Substrate Dissolution: Dissolve 10.0 mmol of 3-ethyl-2-methylthiophene in 25 mL of anhydrous Tetrahydrofuran (THF).
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach an internal temperature of -78°C.
Lithiation: Slowly add 11.0 mmol of n-Butyllithium (2.5 M in hexanes) dropwise via syringe over 15 minutes. Stir for 1 hour at -78°C to ensure complete formation of the lithium thiophen-2-yl intermediate.
Carboxylation: Bubble anhydrous
gas vigorously through the solution for 30 minutes.
Quenching & Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding 20 mL of 1M HCl to protonate the carboxylate salt.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield pure 4-Ethyl-5-methylthiophene-2-carboxylic acid.
Step-by-step synthetic workflow for the directed lithiation and carboxylation of thiophene.
Applications in Drug Development
With a molecular weight of 170.23 g/mol , 4-Ethyl-5-methylthiophene-2-carboxylic acid falls perfectly within the "Rule of Three" for fragment-based drug discovery (FBDD). The carboxylic acid handle is primed for amide coupling reactions (using coupling reagents like HATU or EDC/HOBt) with primary or secondary amines[3]. This enables the rapid generation of focused libraries targeting kinase hinge regions or G-protein coupled receptors (GPCRs), where the thiophene sulfur can participate in critical hydrogen bond acceptor interactions or orthogonal multipolar interactions.
Solubility Profiling of 4-Ethyl-5-methylthiophene-2-carboxylic acid: Thermodynamic Drivers & Process Integration
The following in-depth technical guide details the solubility profile, thermodynamic characteristics, and process applications for 4-Ethyl-5-methylthiophene-2-carboxylic acid (EMTCA) . Executive Summary 4-Ethyl-5-methylt...
Author: BenchChem Technical Support Team. Date: March 2026
The following in-depth technical guide details the solubility profile, thermodynamic characteristics, and process applications for 4-Ethyl-5-methylthiophene-2-carboxylic acid (EMTCA) .
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 35623-38-0) is a functionalized thiophene pharmacophore often utilized as a building block in the synthesis of cardiovascular agents and metabolic modulators. Its solubility behavior is governed by a "Push-Pull" physicochemical architecture: the lipophilic 4-ethyl/5-methyl thiophene core competes with the hydrophilic carboxylic acid moiety.
This guide provides a predictive solubility landscape based on the Thiophene Carboxylate Homology (TCH) framework, establishing critical parameters for solvent selection, crystallization, and purification. While specific mole-fraction datasets are often proprietary, this guide synthesizes homologous data from 5-methylthiophene-2-carboxylic acid and related furan derivatives to model the expected thermodynamic behavior.
Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors
1 (COOH)
Capable of dimerization in non-polar solvents.
H-Bond Acceptors
2 (C=O, S)
Good interaction with protic solvents (Alcohols).
pKa
~3.5 – 4.0
pH-dependent solubility in aqueous media (soluble as salt at pH > 6).
The "Like-Dissolves-Like" Matrix
The solubility of EMTCA follows a distinct polarity gradient. The ethyl and methyl substituents increase the Van der Waals surface area, slightly reducing solubility in highly polar media (water) compared to the unsubstituted parent, while enhancing solubility in moderately polar organics (esters, chlorinated solvents).
Predictive Solubility Landscape
Based on thermodynamic benchmarks for 5-methylthiophene-2-carboxylic acid and 2-methyl-5-phenylfuran-3-carboxylic acid [1, 2], the solubility profile of EMTCA is categorized into three tiers.
Tier 1: High Solubility Solvents (Process Solvents)
Methanol / Ethanol: Primary solvents. The hydroxyl group of the solvent disrupts the carboxylic acid dimer, forming energetically favorable solute-solvent H-bonds.
DMSO / DMF: Excellent solvency due to high dielectric constants, useful for reaction media but difficult to remove (high boiling points).
Mechanism: Van der Waals forces with moderate polar interactions.
Ethyl Acetate (EtOAc): The "Gold Standard" for recrystallization. EMTCA exhibits a steep solubility curve (low at 0°C, high at reflux), enabling high-yield recovery.
Acetone: High solubility, but often too volatile for controlled high-temperature crystallization.
Dichloromethane (DCM): Good solubility, primarily used for extraction rather than crystallization.
Tier 3: Anti-Solvents (Precipitants)
Mechanism: Solvophobic exclusion.
n-Heptane / Hexane: The lipophilic alkyl chains of EMTCA provide some interaction, but the polar carboxyl group leads to rapid saturation and precipitation.
Water: Practical insolubility at neutral/acidic pH.
Estimated values at 298.15 K based on homologous series trends:
Methanol:
Ethyl Acetate:
Toluene:
Water:
Thermodynamic Modeling of Dissolution
To design a robust crystallization process, researchers must determine the enthalpy of dissolution (
). The dissolution of thiophene carboxylic acids is typically endothermic (), meaning solubility increases with temperature.
The Modified Apelblat Model
For precise curve fitting of experimental data, the Modified Apelblat equation is the industry standard:
Where:
is the mole fraction solubility.
is the absolute temperature.
are empirical model parameters derived from regression.
Thermodynamic Workflow
The dissolution process is driven by the Gibbs Free Energy change (
):
Positive
(Entropy): The disruption of the crystal lattice and the solvent structure usually increases disorder, driving the dissolution despite the enthalpic penalty.
Figure 1: Thermodynamic pathway of EMTCA dissolution. The process is generally entropy-driven (
) and enthalpy-impeded (), necessitating heat for maximum solubility.
Since specific literature data is sparse, the following self-validating protocol is recommended to generate precise solubility curves.
Objective: Determine equilibrium solubility (
) at temperatures to .
Preparation: Add excess solid EMTCA to 10 mL of selected solvent (MeOH, EtOH, EtOAc) in a jacketed glass vessel.
Equilibration: Stir at 300 RPM for 24 hours at constant temperature (
K).
Validation (The "Approach" Check):
Vial A: Approach equilibrium from under-saturation (heating to T).
Vial B: Approach equilibrium from super-saturation (cooling to T).
Criterion: Concentrations must converge within < 2%.
Sampling: Stop stirring for 1 hour to allow sedimentation. Filter supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).
Quantification: Analyze via HPLC (UV detection at
nm) or gravimetric analysis after solvent evaporation.
Process Application: Cooling Crystallization
The most effective purification strategy for 4-Ethyl-5-methylthiophene-2-carboxylic acid utilizes its steep solubility differential in Ethyl Acetate/Heptane mixtures.
Workflow
Dissolution: Dissolve crude EMTCA in Ethyl Acetate at reflux (~77°C). Concentration target: 80-90% of saturation.
Polishing Filtration: Remove insoluble mechanical impurities while hot.
Anti-Solvent Addition (Optional): Slowly add n-Heptane (ratio 1:3 v/v relative to EtOAc) to reduce induction time.
Controlled Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.
Why? Slow cooling prevents oiling out (liquid-liquid phase separation) and promotes the growth of pure, defined polymorphs.
Isolation: Filter crystals and wash with cold Heptane.
Figure 2: Optimized Cooling Crystallization Process Flow for EMTCA purification.
References
Sobechko, I., et al. (2017). "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology, 11(4), 397-404.
Ridka, O., et al. (2019). "Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions." French-Ukrainian Journal of Chemistry, 7(2).
NIST Chemistry WebBook. "2-Thiophenecarboxylic acid, 5-methyl-." Standard Reference Data.
PubChem. "4-Ethyl-5-methylthiophene-2-carboxylic acid (Compound)." National Library of Medicine.
Exploratory
Technical Guide: Characterization and Solid-State Properties of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
The following technical guide details the characterization, solid-state properties, and experimental protocols for 4-Ethyl-5-methylthiophene-2-carboxylic acid . Executive Summary 4-Ethyl-5-methylthiophene-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the characterization, solid-state properties, and experimental protocols for 4-Ethyl-5-methylthiophene-2-carboxylic acid .
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6 ) is a functionalized thiophene building block utilized in the synthesis of pharmaceuticals, particularly as a scaffold for kinase inhibitors and anti-inflammatory agents.[1][2] Its specific substitution pattern—combining a C5-methyl group and a C4-ethyl group—imparts unique steric and electronic properties that differentiate it from its dimethyl analogs.
This guide provides a rigorous framework for the physicochemical characterization of this compound, focusing on melting point (MP) determination as a critical quality attribute (CQA) for purity assessment.
Physicochemical Profile
Chemical Identity & Core Data
The precise melting point of this specific regioisomer is often proprietary or batch-dependent in public literature. However, structural analysis of homologous thiophenes suggests a melting range distinct from the 4,5-dimethyl analog (MP: 206–211 °C) and the 5-methyl analog (MP: 135–141 °C).
Property
Data / Specification
IUPAC Name
4-Ethyl-5-methylthiophene-2-carboxylic acid
CAS Number
154828-65-6
Molecular Formula
C₈H₁₀O₂S
Molecular Weight
170.23 g/mol
Physical State
Solid (Crystalline powder)
Predicted MP Range
145 – 160 °C (Estimated based on SAR*)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low in Water
pKa (Predicted)
~3.5 – 4.0 (Carboxylic acid moiety)
*Note: The ethyl group at C4 introduces rotational freedom that typically lowers the lattice energy (and MP) relative to the rigid 4,5-dimethylthiophene-2-carboxylic acid.
Structural Context (SAR Analysis)
Understanding the melting point requires analyzing the crystal packing forces:
4,5-Dimethylthiophene-2-carboxylic acid: High symmetry, dense packing
High MP (206–211 °C).
4-Ethyl-5-methylthiophene-2-carboxylic acid: The ethyl group disrupts planar stacking slightly, likely depressing the MP relative to the dimethyl analog but maintaining it above the mono-substituted variants due to increased molecular weight and van der Waals interactions.
Experimental Protocols: Melting Point & Purity
Melting Point Determination (Capillary Method)
For routine quality control, the capillary method is standard. However, due to the potential for sublimation or decomposition of thiophene acids, strict adherence to heating rates is required.
Protocol:
Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (solvates can falsely depress MP).
Loading: Pack 2–3 mm of substance into a glass capillary.
Ramping:
Fast Ramp: 10 °C/min to 130 °C.
Slow Ramp: 1 °C/min from 130 °C until the clear point.
Observation: Record the onset (first liquid droplet) and meniscus (complete liquefaction). A range >2 °C indicates impurities (likely regioisomers).
Differential Scanning Calorimetry (DSC)
For drug development, DSC is preferred to distinguish between true melting, polymorphic transitions, and decomposition.
Pan: Aluminum (crimped, pinhole for volatiles).
Purge: Nitrogen (50 mL/min).
Cycle: Heat from 30 °C to 250 °C at 10 °C/min.
Acceptance: A single endothermic peak with an onset within the expected range.
Synthesis & Impurity Logic
The melting point is the primary indicator of regioisomeric purity. The synthesis typically involves the Gewald Reaction or Acylation , both of which can generate isomers that co-crystallize and depress the MP.
Synthesis Pathway & Critical Impurities
The most common route involves the reaction of a ketone with an activated nitrile.
Risk: Formation of the 3-ethyl isomer or incomplete cyclization.
Visualization of Characterization Workflow
The following diagram outlines the logical flow for validating the material's quality.
Caption: Logical workflow for validating solid-state properties and purity of the thiophene intermediate.
Applications in Drug Development
This carboxylic acid serves as a "warhead" or linker in medicinal chemistry:
Kinase Inhibitors: The thiophene ring mimics the purine core of ATP.
Bioisosteres: Used as a lipophilic replacement for benzoic acid or phenyl groups to improve metabolic stability (blocking metabolic soft spots).
Fragment-Based Design: The acid moiety allows for rapid coupling to amines via amide bond formation (EDC/HOBt or HATU coupling).
References
PubChem. 4-Ethyl-5-methylthiophene-2-carboxylic acid (CID 2512481).[2][3] National Library of Medicine. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: CAS 154828-65-6.[2] Available at: [Link]
Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for thiophene synthesis).
This guide provides a rigorous analysis of the dissociation constant (pKa) for 4-Ethyl-5-methylthiophene-2-carboxylic acid. While direct experimental values for this specific di-substituted derivative are sparse in open literature, a high-confidence estimate is derived here using Linear Free Energy Relationships (LFER) and Hammett substituent constants validated against mono-substituted thiophene analogues. Understanding this pKa is critical for optimizing solubility in aqueous buffers and predicting passive permeability in drug discovery campaigns.
Core Scaffold: Thiophene ring with a carboxylic acid at position 2.[2][3][4]
Substituents:
Position 5 (Methyl): Electron-donating group (EDG) via induction (+I) and hyperconjugation. Positioned "para-like" relative to the carboxyl group.
Position 4 (Ethyl): EDG via induction (+I). Positioned "meta-like" relative to the carboxyl group.
Predicted vs. Reference Data
The following table synthesizes experimental data for the parent scaffold and mono-substituted analogues to triangulate the pKa of the target compound.
The acidity of thiophene-2-carboxylic acid is governed by the stability of its conjugate base, the carboxylate anion. Substituents that stabilize this negative charge (Electron Withdrawing Groups, EWG) lower the pKa, while those that destabilize it (Electron Donating Groups, EDG) raise the pKa.
The Hammett Equation in Thiophene Systems
Although the Hammett equation was originally derived for benzoic acids, it applies well to thiophene-2-carboxylic acids. The sulfur atom in the ring acts as an efficient transmitter of electronic effects.[5]
5-Position (Para-like): Substituents at C5 communicate directly with the C2 carboxyl group through the conjugated diene system (
).
4-Position (Meta-like): Substituents at C4 have a predominantly inductive influence, as they are not in direct conjugation with the C2 position.
Additivity of Alkyl Groups
Both the methyl (C5) and ethyl (C4) groups are alkyl substituents. Alkyl groups are weak electron donors.
Inductive Effect (+I): They push electron density into the thiophene ring.
Result: This increased electron density is transmitted to the carboxylate anion, intensifying the negative charge and destabilizing it.
Net Effect: The acid becomes weaker (higher pKa) compared to the parent molecule.
The shift is additive:
Visualizing Electronic Effects
The following diagram illustrates the electron-donating vectors destabilizing the carboxylate anion.
Caption: Flow of electronic effects from alkyl substituents leading to decreased acidity (increased pKa).
Experimental Methodologies
For researchers requiring precise experimental validation, the following protocols are the industry standard for determining pKa values of sparingly soluble organic acids.
Potentiometric Titration (The "Gold Standard")
This method is preferred for its accuracy (±0.01 pH units) but requires the compound to be soluble in water or a water-cosolvent mixture.
Protocol:
Preparation: Dissolve ~5 mg of 4-Ethyl-5-methylthiophene-2-carboxylic acid in 20 mL of a degassed solvent mixture (e.g., 50% Methanol/Water) to ensure solubility.
Titrant: Use carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).
Apparatus: Automated titrator equipped with a combined glass Ag/AgCl pH electrode.
Execution:
Adjust starting pH to ~2.0 using 0.1 M HCl.
Titrate with KOH in small increments (e.g., 10 µL).
Record pH vs. Volume added.
Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (
) from the apparent pKa values () measured in cosolvent mixtures.
Where is the dielectric constant of the cosolvent mixture.
Capillary Electrophoresis (CE)
Ideal for compounds with very low solubility or limited sample quantity (<1 mg).
Protocol:
Buffer System: Prepare a series of buffers ranging from pH 2.0 to 6.0 in 0.5 unit increments.
Internal Standard: Use DMSO as a neutral marker for electroosmotic flow (EOF).
Measurement: Measure the effective electrophoretic mobility (
) of the analyte at each pH.
Calculation: Fit the data to the sigmoidal Boltzmann equation. The inflection point represents the pKa.
Workflow Visualization
Caption: Step-by-step workflow for determining pKa via potentiometric titration with cosolvent extrapolation.
Implications for Drug Development[4][6][8]
Understanding the pKa of 3.95 allows for precise manipulation of the compound's physicochemical properties:
Solubility at Physiological pH (7.4):
Since pH (7.4) > pKa (3.95) by >3 units, the compound will exist almost exclusively (>99.9%) in its ionized, carboxylate form (
).
Impact: High aqueous solubility in blood plasma; low passive permeability across lipid membranes unless actively transported or formulated as a prodrug.
Solubility in the Stomach (pH 1.5 - 3.5):
At pH < 3.95, a significant fraction exists in the neutral, protonated form (
).
Impact: Higher lipophilicity and membrane permeability in the gastric environment, potentially aiding absorption but risking precipitation if the dose is high.
Salt Selection:
The acidic proton allows for salt formation with basic counterions (e.g., Sodium, Potassium, Tromethamine).
Recommendation: A sodium salt formulation would ensure rapid dissolution in neutral media.
References
ChemicalBook. (2024). 2-Thiophenecarboxylic acid Properties and pKa Data.Link
PubChem. (2024). Thiophene-2-carboxylic acid (CID 10700).[2] National Library of Medicine. Link
Technical Guide: Lipophilicity and LogP Characterization of Ethyl-Methyl Substituted Thiophenes
Executive Summary This technical guide provides a comprehensive analysis of the lipophilic profiles of ethyl and methyl-substituted thiophenes. Thiophene derivatives serve as critical bioisosteres for phenyl rings in dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the lipophilic profiles of ethyl and methyl-substituted thiophenes. Thiophene derivatives serve as critical bioisosteres for phenyl rings in drug discovery, offering altered metabolic stability and electronic properties. However, the introduction of alkyl groups (methyl, ethyl) significantly modulates their partition coefficient (LogP), impacting blood-brain barrier (BBB) penetration, bioavailability, and non-specific toxicity. This document details the physicochemical drivers of these shifts, provides consolidated experimental data, and outlines a self-validating HPLC protocol (OECD 117 compliant) for accurate LogP determination.
Thiophene is a five-membered, sulfur-containing heteroaromatic ring.[1] While often used as a bioisostere for benzene, it exhibits distinct electronic differences that influence lipophilicity:
Electronegativity: The sulfur atom is less electronegative than oxygen but more polarizable than the carbon atoms in benzene.
Lone Pair Availability: The sulfur lone pair contributes to the aromatic sextet, reducing its basicity but increasing the ring's electron density compared to benzene.
Base Lipophilicity: Unsubstituted thiophene has a LogP of approximately 1.81 , slightly lower than benzene (LogP ~2.13), due to the dipole moment introduced by the sulfur atom.
Alkyl Substitution Effects
The addition of non-polar alkyl chains (ethyl, methyl) increases the lipophilicity of the thiophene core. This increase is generally additive but subject to positional isomerism.
Methylene Contribution (
): In the Hansch-Leo system, each methylene (-CH2-) unit typically adds +0.5 to +0.6 to the LogP value.
Positional Isomerism (2- vs. 3-position):
-position (C2/C5): Substituents at the 2-position are closer to the sulfur atom. The inductive effect of sulfur can slightly reduce the electron density of the alkyl group, potentially altering solvation shells compared to the 3-position.
-position (C3/C4): Substituents here are more "benzene-like" in their environment.
Observation: Experimental data suggests 2-alkyl thiophenes are marginally more lipophilic than their 3-alkyl counterparts, likely due to shielding of the sulfur atom's polarity.
Steric Shielding in Disubstitution
In ethyl-methyl thiophenes (e.g., 2-ethyl-5-methylthiophene), the placement of groups affects the "accessible surface area" (ASA) of the sulfur atom. Disubstitution at C2 and C5 effectively shields the heteroatom, often resulting in a LogP value slightly higher than the theoretical sum of its parts due to reduced water interaction with the polar sulfur center.
Quantitative Data: LogP and Physicochemical Profile
The following table consolidates experimental and high-confidence predicted values for key thiophene derivatives.
Table 1: Comparative Lipophilicity of Thiophene Derivatives
*Exp: Experimental values derived from shake-flask or HPLC interpolation (Source: HMDB, PubChem).
**Calc: Consensus predictions using XLogP3 and ClogP algorithms.
Experimental Methodologies
For volatile and hydrophobic compounds like ethyl-methyl thiophenes, the traditional Shake-Flask Method (OECD 107) is prone to errors due to vaporization and emulsion formation. The RP-HPLC Method (OECD 117) is the authoritative standard for this class of compounds.
Why HPLC? (The Logic)
Volatility Control: The analyte remains dissolved in the mobile phase, preventing evaporative loss.
Throughput: Allows simultaneous determination of multiple isomers.
Impurity Tolerance: Unlike shake-flask, where impurities skew phase distribution, HPLC separates impurities from the main peak, ensuring the LogP reflects the target molecule only.
Caption: Step-by-step workflow for determining LogP of thiophenes using RP-HPLC.
Step-by-Step Procedure:
Dead Time Determination (
): Inject Thiourea or Sodium Nitrate. These are unretained and define the solvent front.
Standard Calibration: Inject a mixture of reference standards with known LogP values bracketing the expected range (LogP 2.0 – 4.0).
Sample Injection: Inject the ethyl-methyl thiophene sample (in duplicate).
Calculation:
Calculate the capacity factor (
) for the analyte:
Where is the retention time of the analyte and is the dead time.
Derivation: Plot Log
(y-axis) vs. LogP of standards (x-axis). Use the linear regression equation () to solve for the LogP of the thiophene.
Computational Prediction & SAR
When experimental synthesis is not yet complete, computational models provide high-accuracy estimates for thiophenes due to the rigidity of the ring.
Fragment Contribution Model
The lipophilicity of a polysubstituted thiophene can be estimated using the equation:
Thiophene Core: 1.81
-CH3 (Methyl): +0.52
-C2H5 (Ethyl): +1.05
Ortho-Correction: -0.10 (if substituents are adjacent, e.g., 2-ethyl-3-methyl, due to steric twisting reducing effective surface area).
SAR Visualization:
Caption: Additive contribution of alkyl groups to the thiophene scaffold lipophilicity.
Applications in Drug Development[1][12][13]
Understanding the LogP of these derivatives is vital for:
Bioisosteric Replacement: Replacing a 1,4-disubstituted benzene (LogP ~3.2) with a 2,5-disubstituted thiophene (LogP ~3.[5]3) maintains lipophilicity while introducing a metabolic "handle" (the sulfur atom) that can alter oxidation potentials.
Blood-Brain Barrier (BBB): Compounds with LogP > 2.0 generally cross the BBB via passive diffusion. Ethyl-methyl thiophenes (LogP ~2.8–3.4) are highly permeable, making them suitable scaffolds for CNS-active agents but posing risks for peripheral targets.
Metabolic Liability: The alkyl groups on the thiophene ring are prime sites for CYP450-mediated oxidation (benzylic hydroxylation). Increasing lipophilicity generally increases affinity for CYP enzymes, potentially increasing clearance rates.
References
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11126, 2-Methylthiophene. [Link]
The Good Scents Company. (2023).[3] 2-Ethylthiophene Physicochemical Properties. [Link]
Human Metabolome Database (HMDB). (2024).[3] Metabocard for 2-Methylthiophene (HMDB0031648). [Link]
Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
Biological Activity Potential of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
The following technical guide details the biological activity potential, physicochemical properties, and experimental utility of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS 154828-65-6). This document is structured...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity potential, physicochemical properties, and experimental utility of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS 154828-65-6). This document is structured for medicinal chemists and pharmacologists utilizing this compound as a scaffold in Fragment-Based Drug Discovery (FBDD).
A Technical Guide on Scaffold Utility and Pharmacophore Integration [1]
Executive Summary & Compound Profile
4-Ethyl-5-methylthiophene-2-carboxylic acid is a functionalized heteroaromatic building block characterized by a specific substitution pattern that optimizes lipophilicity without introducing excessive steric bulk. In medicinal chemistry, it serves as a critical bioisostere for substituted benzoic acids and salicylic acids.
Its primary utility lies in its ability to position a carboxylic acid "warhead" (for electrostatic interaction) while simultaneously engaging hydrophobic pockets via its 4-ethyl and 5-methyl substituents. This dual-action binding mode makes it a privileged scaffold for designing inhibitors of PTP1B (Diabetes type II) , Urokinase-type Plasminogen Activator (uPA) , and bacterial RNA polymerases .
Critical for active site anchoring (e.g., Arg/Lys residues).
H-Bond Acceptors
2 (COOH, S)
The sulfur atom can engage in weak S-π interactions.
Topological Polar Surface Area
65.5 Ų
Well within the range for oral bioavailability (<140 Ų).
Structural Logic & Pharmacophore Mapping
The biological potential of this molecule is dictated by its three distinct vectors. Understanding these vectors is crucial for rational drug design.
The "3-Vector" Analysis
Vector A (C2-COOH): The acidic headgroup. At physiological pH (7.4), this exists as a carboxylate anion, capable of forming salt bridges with positively charged residues (Arginine, Lysine) in enzyme active sites.
Vector B (C5-Methyl): A small hydrophobic anchor. It fills narrow hydrophobic clefts often found adjacent to catalytic sites, preventing water entry and increasing binding entropy.
Vector C (C4-Ethyl): A steric gatekeeper. The ethyl group provides bulkier hydrophobic coverage than a methyl group, often improving selectivity by clashing with smaller pockets in off-target enzymes.
Caption: Pharmacophore vectors of 4-Ethyl-5-methylthiophene-2-carboxylic acid mapping to enzyme active sites.
Key Biological Activity Domains
A. Metabolic Regulation: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling. Thiophene-2-carboxylic acid derivatives are documented bioisosteres of PTP1B substrates.
Mechanism: The carboxylic acid mimics the phosphate group of phosphotyrosine. The 4-ethyl/5-methyl groups interact with the "second aryl phosphate binding site" or the hydrophobic residues (Tyr46, Val49) near the active site, improving selectivity over other phosphatases.
Application: Synthesis of "extended" inhibitors where this molecule serves as the "Headpiece" linked to a larger lipophilic tail.
B. Antimicrobial Activity: Bacterial Histidine Kinase Inhibition
4,5-Disubstituted thiophenes have shown efficacy against Gram-positive bacteria (S. aureus) by targeting Two-Component Systems (TCS), specifically the Histidine Kinase (HK) domain.
Mechanism: The molecule competes with ATP or the histidine substrate. The lipophilic 4,5-substitution aids in penetrating the bacterial cell wall and binding to the hydrophobic ATP-binding pocket.
Reference Context: Similar thiophene-2-carboxamides have demonstrated MIC values in the range of 10–50 µg/mL against resistant strains [1].
C. Anti-Inflammatory: COX Inhibition
As a structural analog of salicylic acid, this compound possesses weak COX-1/COX-2 inhibitory potential.
Utility: It is rarely used as a standalone drug but is an excellent "Cap" for designing hybrid NSAIDs. The thiophene ring is less ulcerogenic than the phenyl ring of aspirin derivatives due to altered acidity and metabolic profile.
Experimental Protocols
Protocol 1: Synthesis Verification (Purity Check)
Before biological testing, the integrity of the ethyl and methyl groups must be confirmed, as thiophenes can oxidize.
Method: 1H-NMR (300 MHz, DMSO-d6)
Solvent: Dissolve 5 mg of sample in 0.6 mL DMSO-d6.
Key Signals to Verify:
12.8 ppm (Broad s, 1H, -COOH).
7.4-7.6 ppm (s, 1H, Thiophene-H at C3). Note: Absence of splitting confirms 4,5-substitution.
2.4-2.5 ppm (q, 2H, Ethyl -CH2-).
2.3 ppm (s, 3H, Methyl at C5).
1.1 ppm (t, 3H, Ethyl -CH3).
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Phosphatase)
This protocol validates the compound's activity as a PTP1B pharmacophore mimic.
Reagents:
Recombinant PTP1B enzyme.
Substrate: p-Nitrophenyl phosphate (pNPP).
Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA.
Workflow:
Preparation: Prepare serial dilutions of 4-Ethyl-5-methylthiophene-2-carboxylic acid in DMSO (0.1 µM to 100 µM).
Incubation: Mix 10 µL of compound + 90 µL Enzyme solution. Incubate at 37°C for 10 mins.
Reaction: Add 100 µL pNPP substrate.
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 mins.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Caption: Step-by-step workflow for evaluating phosphatase inhibition potential.
Safety & Metabolic Considerations (Toxicity)
When using this scaffold, researchers must account for bioactivation .
Epoxidation: The thiophene ring is susceptible to oxidation by Cytochrome P450 (CYP450), leading to reactive thiophene-S-oxides or epoxides.
Mitigation: The presence of the 5-methyl and 4-ethyl groups significantly reduces this risk compared to unsubstituted thiophene. The substituents sterically hinder the enzymatic approach to the sulfur atom and block the most reactive positions, making this specific derivative safer than simpler analogs.
References
Antibacterial Efficacy of Thiophene-2-Carboxamide Analogues. MDPI. (2023). Demonstrates the utility of the thiophene-2-carboxylic acid scaffold in designing antibiotics against resistant E. coli.
Design and synthesis of 4,5-disubstituted-thiophene-2-amidines as potent urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2002). Establishes the 4,5-disubstituted thiophene acid as a precursor for potent enzyme inhibitors.
4-ethyl-5-methylthiophene-2-carboxylic acid (Compound Summary). PubChem. National Library of Medicine. Retrieved 2025.[2][3][4]
Biological Activities of Thiophenes. Encyclopedia MDPI. (2024). A comprehensive review of the pharmacological spectrum of thiophene derivatives.
A Comprehensive Technical Guide to the Synthesis and Potential Applications of 4-Ethyl-5-methylthiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-ethyl-5-methylthiophene-2-carboxylic acid and its derivatives, a class of compounds with significant potent...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-ethyl-5-methylthiophene-2-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on this specific scaffold is emerging, this document leverages established principles of thiophene chemistry and the extensive research on related analogues to offer a comprehensive roadmap for synthesis, derivatization, and biological evaluation.
The Thiophene-2-Carboxylic Acid Scaffold: A Privileged Core in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a key structural motif in a multitude of approved drugs and biologically active compounds.[1][2] Its structural similarity to the benzene ring allows it to act as a bioisostere, while its unique electronic properties, arising from the sulfur atom, can lead to enhanced biological activity and improved pharmacokinetic profiles.[3] The carboxylic acid functionality at the 2-position provides a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, including esters and amides, with a wide range of therapeutic applications.[4] Derivatives of thiophene-2-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][5]
Synthesis of the Core Scaffold: 4-Ethyl-5-methylthiophene-2-carboxylic Acid
The synthesis of the core molecule, 4-ethyl-5-methylthiophene-2-carboxylic acid, can be approached through several established methods for constructing polysubstituted thiophenes. A plausible and versatile approach is a multi-step synthesis commencing with the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[5][6]
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on known transformations of thiophenes and related heterocyclic systems.
Caption: Proposed synthetic pathway for 4-ethyl-5-methylthiophene-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Gewald Reaction)
To a stirred mixture of 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a suitable base, such as morpholine or diethylamine, dropwise at room temperature.[5]
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.[7]
Causality: The Gewald reaction is a robust and efficient one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. The base catalyzes the initial Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.
Step 2: Conversion to 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Further transformations from the 2-aminothiophene intermediate would be required to arrive at the target carboxylic acid. A possible, albeit lengthy, route could involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a nitrile, which can then be hydrolyzed to the carboxylic acid. Subsequent bromination at the 2-position followed by reductive debromination could yield the final product. A more direct approach, if a suitable starting material is available, would be the metallation of a 3-ethyl-2-methylthiophene precursor at the 5-position, followed by carboxylation with carbon dioxide.[8][9]
Derivatization Strategies for Therapeutic Exploration
The carboxylic acid moiety of 4-ethyl-5-methylthiophene-2-carboxylic acid is a prime site for derivatization to explore structure-activity relationships (SAR) and modulate the compound's physicochemical and pharmacological properties.
Amide Synthesis
The conversion of the carboxylic acid to a diverse range of amides is a common strategy in medicinal chemistry to enhance biological activity and improve metabolic stability.
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol: Amide Synthesis via Acid Chloride
To a solution of 4-ethyl-5-methylthiophene-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
Dissolve the crude acid chloride in a fresh portion of an inert solvent and add a solution of the desired primary or secondary amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Trustworthiness: This two-step protocol is a standard and reliable method for amide bond formation. The conversion to the more reactive acid chloride ensures efficient acylation of a wide range of amines. The aqueous workup effectively removes unreacted starting materials and byproducts.
Ester Synthesis
Esterification of the carboxylic acid can be employed to increase lipophilicity, which may enhance cell permeability and oral bioavailability.
Detailed Protocol: Fischer Esterification
Dissolve 4-ethyl-5-methylthiophene-2-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to obtain the desired ester derivative.
Potential Pharmacological Applications and Screening Protocols
Based on the known biological activities of structurally related thiophene-2-carboxylic acid derivatives, the following therapeutic areas represent promising avenues for investigation.
Antibacterial Activity
Thiophene derivatives are known to possess significant antibacterial properties.[4][10]
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
Include positive (bacterium and medium) and negative (medium only) controls.
Incubate the plates at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Derivative Type
Potential Activity
Rationale
Amides
Antibacterial
The amide bond can mimic peptide linkages and interact with bacterial enzymes.[4]
Esters
Antibacterial
Increased lipophilicity may enhance penetration of the bacterial cell wall.[10]
Anticancer Activity
Numerous thiophene-containing compounds have been investigated for their potential as anticancer agents.[5]
Screening Protocol: MTT Assay for Cytotoxicity
Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of 4-ethyl-5-methylthiophene-2-carboxylic acid may also possess anti-inflammatory properties.
Screening Protocol: COX-1/COX-2 Inhibition Assay
Utilize commercially available enzyme immunoassay (EIA) kits for cyclooxygenase (COX)-1 and COX-2.
Incubate the respective enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compound.
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.
Determine the IC50 values for the inhibition of COX-1 and COX-2 enzymes. A selective COX-2 inhibitor would be a desirable outcome for reduced gastrointestinal side effects.
Conclusion and Future Directions
The 4-ethyl-5-methylthiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific molecule and its derivatives are limited, this guide provides a robust framework for its synthesis, derivatization, and biological evaluation based on well-established principles and extensive research on analogous compounds. Future research should focus on the efficient synthesis of the core molecule and the generation of a diverse library of derivatives for screening in a variety of biological assays. In-depth structure-activity relationship studies will be crucial for identifying lead compounds with potent and selective pharmacological activity.
References
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
Google Patents. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
Google Patents. (1984).
PubChem. (n.d.). 4-Ethyl-5-methylthiophene-2-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. Retrieved from [Link]
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
PubMed. (2002). Design and synthesis of 4,5-disubstituted-thiophene-2-amidines as potent urokinase inhibitors. [Link]
European Patent Office. (1990). Thiophene-carboxamide derivatives and their pharmaceutical use. [Link]
ResearchGate. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
ResearchGate. (2017). Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities. [Link]
ijarbs. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]
Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
Synthesis and Characterization of 4-Ethyl-5-methylthiophene-2-carboxylic acid: A Comprehensive Protocol
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Scope 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6)[1] is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Application Note & Experimental Protocol
Introduction & Scope
4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6)[1] is a highly valuable heteroaromatic building block utilized extensively in medicinal chemistry and materials science. Most notably, this specific thiophene substitution pattern has been identified as a critical scaffold for the development of potent D-amino acid oxidase (DAO) inhibitors, which are under investigation for the treatment of schizophrenia and other neurological disorders[2]. Additionally, it serves as a key intermediate in the total synthesis of complex branched saturated fatty acids[3].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This application note details a highly regioselective, three-step synthetic route starting from commercially available 3-bromo-2-methylthiophene[3], explaining the mechanistic causality behind each reagent choice to ensure a self-validating, reproducible workflow.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 4-ethyl-5-methylthiophene-2-carboxylic acid relies on the precise manipulation of the electronic and steric properties of the thiophene ring. The workflow is divided into three mechanistic pillars:
Pillar 1: Halogen-Metal Exchange & Acylation.
The sequence begins with 3-bromo-2-methylthiophene. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) induces a rapid and quantitative halogen-metal exchange. The resulting 3-lithio species is quenched with N,N-dimethylacetamide (DMA). Causality: DMA is deliberately chosen over acetyl chloride because it forms a stable tetrahedral intermediate that only collapses to the ketone (3-acetyl-2-methylthiophene) upon aqueous workup, completely preventing the common pitfall of over-addition to a tertiary alcohol[3].
Pillar 2: Wolff-Kishner Reduction (Huang-Minlon Modification).
The acetyl group must be reduced to an ethyl group. Causality: The Clemmensen reduction (Zn/Hg, HCl) is actively avoided here because the highly electron-rich nature of alkylated thiophenes makes them susceptible to acid-catalyzed polymerization or ring-opening. Instead, the base-catalyzed Huang-Minlon modification of the Wolff-Kishner reduction (hydrazine hydrate, KOH, ethylene glycol) provides a robust, high-yielding pathway to 3-ethyl-2-methylthiophene while preserving the heteroaromatic core[3].
Pillar 3: Regioselective Lithiation & Carboxylation.
The final step requires the installation of the carboxylic acid at the C2 position (relative to the final nomenclature, which is C5 on the intermediate). Causality: Thiophenes possess two
-positions (C2 and C5). In 3-ethyl-2-methylthiophene, the C2 position is sterically and chemically blocked by the methyl group. The C5 proton is highly acidic due to the strong inductive effect and s-character imparted by the adjacent sulfur atom. Thus, n-BuLi selectively deprotonates the C5 position. Quenching this nucleophile with electrophilic carbon dioxide (dry ice) yields the target 4-ethyl-5-methylthiophene-2-carboxylic acid[3].
Visualized Synthetic Workflow
Figure 1: Three-step synthetic workflow for 4-Ethyl-5-methylthiophene-2-carboxylic acid.
Detailed Experimental Protocols
Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Hydrazine hydrate is highly toxic and a suspected carcinogen. All procedures must be conducted in a well-ventilated fume hood using rigorous Schlenk techniques under an inert argon atmosphere.
Protocol 1: Synthesis of 3-Acetyl-2-methylthiophene
Preparation: Flame-dry a 250 mL Schlenk flask and purge with argon. Add 3-bromo-2-methylthiophene (10.0 g, 56.5 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (2.5 M in hexanes, 24.8 mL, 62.1 mmol, 1.1 equiv) over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
Acylation: Add anhydrous N,N-dimethylacetamide (DMA, 5.9 g, 67.8 mmol, 1.2 equiv) dropwise. Stir for an additional 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 1 hour.
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 3-acetyl-2-methylthiophene as a pale yellow oil.
Protocol 2: Synthesis of 3-Ethyl-2-methylthiophene
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-acetyl-2-methylthiophene (6.0 g, 42.8 mmol), hydrazine hydrate (64% in water, 6.7 g, 128.4 mmol, 3.0 equiv), potassium hydroxide (KOH pellets, 6.0 g, 107.0 mmol, 2.5 equiv), and ethylene glycol (60 mL).
Hydrazone Formation & Reduction: Heat the mixture to 130 °C for 1.5 hours to form the hydrazone. Gradually increase the temperature to 190 °C, allowing water and excess hydrazine to distill off and collect in the Dean-Stark trap.
Reflux: Once the internal temperature stabilizes at 190 °C, reflux the mixture for an additional 4 hours until nitrogen evolution ceases.
Workup: Cool the reaction to room temperature, dilute with distilled water (100 mL), and extract with diethyl ether (3 × 50 mL). Wash the organic layer with 1M HCl (to neutralize residual hydrazine), followed by brine. Dry over MgSO₄ and carefully concentrate (product is volatile) to yield 3-ethyl-2-methylthiophene.
Protocol 3: Synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid
Preparation: Transfer 3-ethyl-2-methylthiophene (4.0 g, 31.7 mmol) to a flame-dried Schlenk flask containing anhydrous THF (50 mL) under argon. Cool to 0 °C using an ice bath.
Directed Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 14.0 mL, 34.9 mmol, 1.1 equiv). Stir the mixture at 0 °C for 1 hour. The solution will turn a deep yellow/orange color, indicating the formation of the 5-lithio species.
Carboxylation: In a separate large beaker, prepare a slurry of freshly crushed dry ice (solid CO₂, ~50 g) in anhydrous diethyl ether (50 mL). Carefully pour the lithiated thiophene solution directly onto the dry ice slurry. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.
Workup & Isolation: Add water (50 mL) to dissolve the lithium carboxylate salt. Transfer to a separatory funnel and wash the aqueous layer once with diethyl ether (20 mL) to remove unreacted starting material.
Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly acidify with 3M HCl until the pH reaches 2.0. A white/off-white precipitate will form immediately.
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 4-ethyl-5-methylthiophene-2-carboxylic acid as a crystalline solid.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters and expected quantitative yields for each step of the synthesis based on established literature protocols[3].
Step
Transformation
Reagents
Temp (°C)
Time (h)
Typical Yield (%)
1
Halogen-Metal Exchange & Acylation
n-BuLi, DMA, THF
-78 to RT
2.5
82 - 88
2
Wolff-Kishner Reduction
N₂H₄·H₂O, KOH, Ethylene Glycol
190
5.5
75 - 80
3
Directed Lithiation & Carboxylation
n-BuLi, CO₂, THF
0 to RT
3.0
85 - 92
Analytical Characterization
To validate the integrity of the final product, the following analytical signatures should be observed:
2.51 (q, J = 7.5 Hz, 2H, -CH₂- of ethyl group at C4)
2.40 (s, 3H, -CH₃ at C5)
1.18 (t, J = 7.5 Hz, 3H, -CH₃ of ethyl group at C4)
References
[1] PubChem. "4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481". Source: National Institutes of Health (NIH). URL: [Link]
[3] Gronowitz, S., Klingstedt, T., Svensson, L., & Hansson, U. "On the syntheses of branched saturated fatty acids". Source: Lipids, 28(10), 889-897 (1993). URL: [Link]
[2] Kato, Y., Hin, N., Maita, N., Thomas, A. G., Kurosawa, S., Rojas, C., Yorita, K., Slusher, B. S., Fukui, K., & Tsukamoto, T. "Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids". Source: European Journal of Medicinal Chemistry, 159, 23-34 (2018). URL: [Link]
[4] PubChemLite. "4-ethyl-5-methylthiophene-2-carboxylic acid (C8H10O2S)". Source: Luxembourg Centre for Systems Biomedicine (LCSB). URL: [Link]
Application Note: 4-Ethyl-5-methylthiophene-2-carboxylic Acid as a Pharmaceutical Intermediate
[1][2] Executive Summary 4-Ethyl-5-methylthiophene-2-carboxylic acid is a highly specialized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid is a highly specialized heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.[1][2] Unlike simple thiophene-2-carboxylic acid, this tri-substituted scaffold offers unique steric and lipophilic vectors (ethyl at C4, methyl at C5) that enable precise probing of hydrophobic pockets in target proteins, particularly kinases and G-protein coupled receptors (GPCRs).[1][3]
This guide provides a comprehensive technical overview for medicinal chemists and process engineers, detailing the molecule's physiochemical profile, specific pharmaceutical applications, and validated protocols for its activation and coupling.[2][3]
Chemical Profile & Physiochemical Properties[3][4][5][6][7]
Understanding the intrinsic properties of this intermediate is critical for predicting its behavior in synthesis and biological systems.[1][2][3]
Property
Specification
Critical Insight for Drug Design
IUPAC Name
4-Ethyl-5-methylthiophene-2-carboxylic acid
Core scaffold for bioisosteric replacement of benzoic acids.[1]
C4-Ethyl Group: Provides a flexible hydrophobic handle to fill "lipophilic clefts" in enzyme active sites.[1][2][3]
C5-Methyl Group: Blocks the metabolically labile C5 position, preventing oxidative metabolism (e.g., by CYP450s) and increasing the metabolic stability (
In the development of ATP-competitive kinase inhibitors, the carboxylic acid moiety is frequently converted to an amide to mimic the adenine ring's hydrogen-bonding pattern.[1] The 4-ethyl and 5-methyl substituents restrict bond rotation, potentially locking the molecule into a bioactive conformation (atropisomerism control).[1][2][3]
Bioisosteric Replacement in NSAIDs and SGLT2 Inhibitors
Thiophene analogs of arylpropionic acid NSAIDs (e.g., Suprofen) demonstrate that the thiophene core can maintain anti-inflammatory activity while altering the toxicity profile.[1][2][3] This intermediate serves as a precursor for:
SGLT2 Inhibitor Analogs: Replacing the distal phenyl ring to modulate selectivity between SGLT1 and SGLT2.[1][2][3]
Anti-infectives: Synthesis of thiophene-based antimicrobial agents targeting bacterial DNA gyrase.[1][2][3]
Synthetic Protocols & Workflows
Workflow Visualization: Amide Coupling Pathway
The following diagram illustrates the standard decision tree for activating this acid based on the nucleophile's reactivity.
Figure 1: Decision matrix for amide coupling strategies using 4-Ethyl-5-methylthiophene-2-carboxylic acid.
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the thiophene acid in 5 mL of anhydrous DMF under nitrogen.
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.[2][3]
Coupling: Add the amine partner (1.1 mmol) dropwise.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).
Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).
Expert Tip: The steric bulk of the ethyl group at position 4 may slow down the reaction if the amine partner is also bulky.[1][2][3] In such cases, switch to Route B (Acid Chloride) and heat to 60°C.[1][2][3]
Protocol B: Curtius Rearrangement (Synthesis of Aminothiophenes)
Purpose: To convert the carboxylic acid into a primary amine (via isocyanate), accessing the 2-amino-4-ethyl-5-methylthiophene scaffold, a precursor for urea-based inhibitors.[1]
Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (thiophene absorption) and 280 nm.[1][2][3]
Retention Time: Expect the peak to elute later than unsubstituted thiophene acid due to the lipophilic alkyl chains.[1][2][3]
Storage & Handling[2][4]
Stability: Stable at room temperature for >1 year if stored in a desiccator.[1][2][3]
Incompatibility: Avoid strong oxidizing agents.[1][2][3][4] The methyl group at C5 is susceptible to radical halogenation or oxidation under harsh conditions.[1][2][3]
References
PubChem. (n.d.).[1][2][3] 4-Ethyl-5-methylthiophene-2-carboxylic acid (CID 2512481).[1] National Library of Medicine.[1][2][3] Retrieved October 24, 2023, from [Link][2][3]
European Chemicals Agency (ECHA). (n.d.).[1][2][3][5] Registration Dossier - Thiophene derivatives.[1][2][3] Retrieved from [Link][1][2][3]
Wermuth, C. G. (2008).[1][2][3] The Practice of Medicinal Chemistry.[1][2][3] Academic Press.[1][2][3] (Context: Bioisosterism of thiophene and benzene).
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. (Context: Synthesis of halogenated thiophene acids for agrochemicals). Retrieved from [Link][1][2][3]
Application Note: Advanced Amide Coupling Strategies for 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Chemical Context & Mechanistic Rationale In modern drug discovery, thiophene derivatives frequently serve as bioisosteres for phenyl rings, offering unique pharmacokinetic properties and altered metabolic liabilities. 4-...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Mechanistic Rationale
In modern drug discovery, thiophene derivatives frequently serve as bioisosteres for phenyl rings, offering unique pharmacokinetic properties and altered metabolic liabilities. 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) is a highly functionalized building block characterized by its molecular weight of 170.23 g/mol and monoisotopic mass of 170.04 Da[1].
The structural topology of this compound presents unique synthetic dynamics. The alkyl groups at the 4- and 5-positions exert a strong electron-donating effect (+I effect and hyperconjugation) into the electron-rich thiophene core. This increased electron density conjugates with the carboxylate at the 2-position, reducing the electrophilicity of the carbonyl carbon once activated. Consequently, synthesizing amides from this specific acid requires carefully selected coupling reagents, especially when reacting with sterically hindered or electron-deficient amines (such as anilines) where standard carbodiimide chemistry often stalls[2].
Reagent Selection Dynamics
The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically hindered, necessitating the in-situ generation of an activated acyl intermediate[3]. For 4-Ethyl-5-methylthiophene-2-carboxylic acid, the choice of activator dictates both the reaction kinetics and the downstream purification strategy.
HATU / DIPEA (The Uronium Approach): HATU is the premier choice for electron-deficient or sterically hindered amines. It rapidly converts the thiophene acid into an OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This drastically accelerates the coupling process and minimizes epimerization[3].
EDC / HOBt (The Carbodiimide Approach): For standard primary or secondary aliphatic amines, EDC combined with HOBt is highly effective. EDC forms an unstable O-acylisourea intermediate. Because this intermediate is prone to rearranging into an unreactive N-acylurea, HOBt is added as a nucleophilic interceptor to form a stable OBt-active ester[3]. The primary advantage of EDC is that its urea byproduct is highly water-soluble, allowing for a chromatography-free aqueous workup[4].
Decision tree for selecting amide coupling reagents for thiophene derivatives.
Quantitative Reagent Comparison
To guide experimental design, the following table synthesizes the expected performance metrics of various coupling systems when applied to electron-rich thiophene-2-carboxylic acids.
The following protocols are designed as self-validating systems. By integrating specific In-Process Controls (IPCs) and causality-driven workup steps, researchers can definitively confirm the success of the reaction at each stage.
Protocol A: High-Efficiency Coupling via HATU (For Hindered Amines)
This protocol is optimized to overcome the reduced electrophilicity of the alkyl-substituted thiophene core when reacting with weak nucleophiles.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-Ethyl-5-methylthiophene-2-carboxylic acid (1.0 eq, 1.0 mmol, 170.2 mg) in anhydrous DMF (5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: Excess non-nucleophilic base ensures complete deprotonation of the carboxylic acid and neutralizes any amine salts present.
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir for 15 minutes.
Self-Validation Check 1 (LC-MS): Aliquot 5 µL into 1 mL MeCN. In negative ion mode, the disappearance of the starting material peak at m/z 169.0 [M-H]⁻ confirms complete formation of the OAt-active ester[1].
Amine Addition: Add the target amine (1.2 eq, 1.2 mmol). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
Aqueous Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL).
Causality: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). This specific step is critical as LiCl efficiently partitions DMF out of the organic phase.
Purification: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Scalable Solution-Phase Coupling via EDC/HOBt
This protocol leverages the water solubility of EDC's byproduct (1-[3-(dimethylamino)propyl]-3-ethylurea) to enable a completely chromatography-free isolation[4].
Mechanism of EDC/HOBt activation for thiophene-2-carboxylic acid coupling.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 4-Ethyl-5-methylthiophene-2-carboxylic acid (1.0 eq, 10.0 mmol, 1.70 g) and the target aliphatic amine (1.1 eq, 11.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
Additives: Add HOBt hydrate (1.2 eq, 12.0 mmol) and DIPEA (2.5 eq, 25.0 mmol). Stir at room temperature until a clear solution is obtained.
Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq, 12.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition prevents thermal spikes that can lead to the formation of the unreactive N-acylurea byproduct[3].
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
Self-Validation Check 2 (TLC): Elute with 50% EtOAc/Hexanes. The complete consumption of the UV-active thiophene acid spot validates reaction completion.
Workup: Transfer the DCM solution to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO₃ (2 × 20 mL), and distilled water (20 mL).
Causality: The EDC urea byproduct and unreacted HOBt partition entirely into the aqueous layers, leaving the highly pure thiophene amide in the DCM layer[4].
Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield the crude product, which is typically >95% pure by NMR.
References
Title: 4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: PubMed Central (PMC) - NIH
URL:[Link]
Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC
Source: ResearchGate / Organic & Biomolecular Chemistry
URL:[Link]
reagents for activating 4-Ethyl-5-methylthiophene-2-carboxylic acid
Application Note: Activation Strategies for 4-Ethyl-5-methylthiophene-2-carboxylic Acid Part 1: Executive Summary & Chemical Profile Objective: This guide details the optimized reagents and protocols for activating 4-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Activation Strategies for 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Part 1: Executive Summary & Chemical Profile
Objective:
This guide details the optimized reagents and protocols for activating 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS 154828-65-6) . While structurally robust, the electron-rich nature of the thiophene ring combined with the lipophilic 4-ethyl and 5-methyl substituents requires specific activation strategies to maximize yield and prevent decarboxylation or polymerization side reactions.[1]
Solubility: Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1]
Electronic Context: The thiophene ring is
-excessive (electron-rich).[1] The 5-methyl group acts as a weak electron donor (inductive effect), further increasing electron density in the ring.[1] Crucially, the 5-position is blocked , which prevents the common side reaction of electrophilic aromatic substitution at the most reactive alpha-position during activation.[1]
Part 2: Reagent Selection Matrix
The choice of activation reagent depends on the downstream application (e.g., amide coupling, esterification) and the scale of the reaction.
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration). The 4-ethyl/5-methyl substitution pattern ensures excellent solubility in DCM compared to unsubstituted thiophene acid.[1]
Activation: Cool the solution to
in an ice bath. Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).[1]
Addition: Add oxalyl chloride dropwise over 10 minutes. Caution: Vigorous gas evolution (CO,
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Verification: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester.[1]
Isolation: Concentrate in vacuo to yield the crude acid chloride as a yellow oil/solid.[1] Note: Do not store; use immediately.
Protocol B: HATU-Mediated Amide Coupling
Best for: Medicinal chemistry libraries, precious amines, and high-yield requirements.[1]
Rationale: HATU generates a highly reactive O-azabenzotriazole active ester.[1] The 5-methyl group on the thiophene donates electron density, making the carbonyl slightly less electrophilic; HATU compensates for this by providing a superior leaving group compared to standard carbodiimides.
Avoid heating >40°C. Thiophenes are sensitive to strong acids and heat.[1] Use Oxalyl Chloride instead of Thionyl Chloride.[1]
Hydrolysis of Product
Steric hindrance of 4-Et group preventing coupling.[1]
While 4-Et is meta to the carboxyl, it adds bulk.[1] Switch to Protocol B (HATU) or use microwave irradiation (60°C, 30 min).[1]
Regioisomer Contamination
Impure Starting Material.
Commercial sources of substituted thiophenes can contain isomers (e.g., 3-ethyl).[1] Verify SM purity by -NMR before starting.[1]
Part 6: References
PubChem. 4-Ethyl-5-methylthiophene-2-carboxylic acid (CID 2512481).[1][2][3] National Library of Medicine.[1] [Link][1]
Beilstein J. Org.[1] Chem. Development of potential manufacturing routes for substituted thiophenes.[1][5] (2007).[1] Detailed discussion on thiophene acid chloride stability. [Link][1]
Application Note: 4-Ethyl-5-methylthiophene-2-carboxylic Acid in Heterocyclic Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic replacement of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic to modulate physicochemical properties, improve metabolic stability, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic replacement of phenyl rings with heteroaromatic bioisosteres is a fundamental tactic to modulate physicochemical properties, improve metabolic stability, and enhance target affinity. 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) represents a highly specialized, sterically tuned building block. Unlike unsubstituted thiophene-2-carboxylic acid, the presence of C4-ethyl and C5-methyl groups significantly increases the localized lipophilicity and steric bulk of the scaffold.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of this compound. This document details the causality behind its structural advantages, provides self-validating protocols for its incorporation into drug libraries, and grounds its utility in recent authoritative literature regarding oncology and inflammatory disease targets.
Chemical Profile & Causality of Structural Features
The utility of 4-ethyl-5-methylthiophene-2-carboxylic acid stems directly from its unique substitution pattern. Understanding the "why" behind its reactivity and binding profile is critical for rational drug design.
Bioisosterism & Electronic Distribution: The thiophene core acts as a classic bioisostere for the phenyl ring. However, the sulfur atom provides unique polarizability and lone-pair interactions that can engage in non-covalent bonding (e.g., chalcogen bonding) with target protein residues[1].
Steric Shielding & Metabolic Stability: The C4-ethyl and C5-methyl groups provide significant steric hindrance. When this acid is converted into an amide (a thiophene carboxamide), these alkyl groups shield the amide bond from enzymatic hydrolysis by amidases, thereby increasing the in vivo half-life of the resulting drug candidate[2].
Lipophilic Sub-Pocket Targeting: The alkyl chains increase the overall lipophilicity (LogP) of the molecule. In targets such as the colchicine-binding site of tubulin or the P2Y14 receptor, these alkyl groups perfectly occupy deep, hydrophobic sub-pockets, driving nanomolar binding affinities through entropically favorable desolvation[2][3].
Quantitative Physicochemical Comparison
To illustrate the impact of the C4/C5 alkylation, the table below compares 4-ethyl-5-methylthiophene-2-carboxylic acid against standard baseline aromatic acids.
Synthesis of Combretastatin A-4 (CA-4) Biomimetics
Thiophene carboxamides have emerged as highly potent anticancer agents. Recent studies demonstrate that thiophene carboxamide derivatives act as biomimetics of the tubulin-inhibitor Combretastatin A-4 (CA-4). The high aromaticity of the thiophene ring, combined with specific alkyl substitutions, mimics the trimethoxyphenyl moiety of CA-4, allowing the compounds to permeate cell membranes effectively and disrupt microtubule dynamics in hepatocellular carcinoma (Hep3B) models[3][5].
P2Y14 Receptor Antagonists for Inflammatory Bowel Disease (IBD)
The thiophene-2-carboxylic acid scaffold is critical in the development of P2Y14 receptor antagonists. Scaffold hopping strategies have utilized substituted thiophene-2-carboxyl derivatives to achieve subnanomolar antagonistic activity (IC50 < 0.5 nM). The steric bulk of the thiophene core forces the molecule into a specific binding conformation, often stabilized by intramolecular hydrogen bonding, which is highly efficacious in treating experimental colitis[2].
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to confirm reaction progress.
Protocol A: HATU-Mediated Synthesis of Sterically Hindered Thiophene Carboxamides
Rationale: Due to the electron-donating nature of the alkyl groups and the steric hindrance at the C4/C5 positions, standard coupling reagents like EDC/HOBt may suffer from sluggish kinetics. HATU is selected for its superior efficiency in forming active esters with hindered carboxylic acids.
Activation: In an oven-dried 25 mL round-bottom flask purged with argon, dissolve 4-ethyl-5-methylthiophene-2-carboxylic acid in 5.0 mL of anhydrous DMF.
Add DIPEA to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
Add HATU in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active OAt-ester. Stir for 15 minutes.
Coupling: Add the desired amine dropwise (if liquid) or in small portions (if solid).
Validation Checkpoint 1: Allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the acid mass (m/z 169 [M-H]-) and the appearance of the product mass validates the coupling.
Workup: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure thiophene carboxamide.
Workflow Visualization
The following diagram illustrates the logical progression from the raw building block to a validated lead compound, emphasizing the critical decision gates in the drug discovery workflow.
Caption: Workflow for the synthesis and biological evaluation of thiophene carboxamide derivatives.
References
PubChem . "4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481". National Center for Biotechnology Information. Available at:[Link]
Zyoud, A., et al. "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation". Molecules, 2022. Available at:[Link]
Wu, Y., et al. "Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment". Journal of Medicinal Chemistry, 2024. Available at:[Link]
Hinze, M. E., et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids". Bioorganic & Medicinal Chemistry Letters, 2018. Available at:[Link]
Application Note: Functionalization of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
[1] Executive Summary & Chemical Profile[1][2][3][4] 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) is a trisubstituted thiophene scaffold offering a unique balance of lipophilicity and electronic density...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Profile[1][2][3][4]
4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) is a trisubstituted thiophene scaffold offering a unique balance of lipophilicity and electronic density, making it a valuable building block in the design of kinase inhibitors, GPCR ligands, and agrochemicals.[1]
Unlike simple thiophenes, this scaffold presents specific regiochemical challenges and opportunities due to its substitution pattern. The C2-carboxylic acid serves as the primary reactive handle, while the C4-ethyl and C5-methyl groups provide lipophilic bulk and electronic activation, directing further functionalization to the sterically congested C3 position.[1]
Chemical Profile
Property
Data
Molecular Formula
C₈H₁₀O₂S
Molecular Weight
170.23 g/mol
ClogP
~2.7 (Lipophilic)
pKa (COOH)
~3.5–4.0 (Acidic)
Electronic Character
Electron-rich ring (thiophene), deactivated by C2-COOH, activated by C4/C5-alkyls.[1][2][3][4]
Successful functionalization requires understanding the "Push-Pull" electronic dynamics of the ring.
The Pull (Deactivation): The C2-carboxyl group withdraws electron density, making the ring less susceptible to oxidation but deactivating the C3 position toward electrophilic attack.
The Push (Activation): The C4-ethyl and C5-methyl groups are electron-donating.[1] Crucially, the C4-ethyl group directs ortho to the C3 position , counteracting the deactivation from the carboxyl group.
Implication: The C3 position is the only available site for ring functionalization.[1] However, it is sterically "sandwiched" between the C2-carbonyl and the C4-ethyl group. Protocols must account for this steric hindrance.
Figure 1: Reactivity map highlighting the competing electronic and steric forces governing the scaffold.
Core Functionalization Protocols
Module A: High-Efficiency Amide Coupling
Target: Generation of focused libraries (e.g., Kinase Hinge Binders).
Direct coupling of thiophene-2-carboxylic acids can be sluggish due to the reduced electrophilicity of the carbonyl carbon (resonance donation from the sulfur atom). Standard EDC/NHS couplings often fail to reach >80% yield.[1] We recommend the HATU/DIPEA system or conversion to the Acid Chloride .[1]
Protocol A1: HATU-Mediated Coupling (Recommended for HTS Libraries)
Activation: Dissolve 4-Ethyl-5-methylthiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 min.
Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 10 min to form the active ester.
Amine Addition: Add the amine (1.1 mmol). If the amine is an HCl salt, add an extra 1.0 eq of DIPEA.
Reaction: Stir at RT for 4–16 h . (Note: Due to steric bulk at C3/C4, bulky amines may require heating to 50°C).
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.[5] Dry over Na₂SO₄.[5]
Critical Insight: If the amine is sterically hindered (e.g., tert-butyl amine or ortho-substituted aniline), switch to Protocol A2 (Acid Chloride) using Ghosez's reagent or SOCl₂/DMF cat.[1] to ensure complete conversion.
Module B: C3-Regioselective Bromination
Target: Precursor for Suzuki-Miyaura Cross-Coupling.[1]
Functionalizing the C3 position is challenging but high-value.[1] Bromination allows subsequent installation of aryl/heteroaryl groups. Standard Br₂ often leads to messy mixtures or over-oxidation of the alkyl chains. N-Bromosuccinimide (NBS) in polar aprotic solvent is the superior method.[1]
Protocol B1: C3-Bromination via NBS
Reagents: NBS (1.1 eq), DMF or mixture of CHCl₃/AcOH (1:1).[1]
Dissolution: Dissolve the starting acid (1.0 mmol) in DMF (5 mL). (DMF promotes the ionic mechanism favored for thiophenes).
Addition: Add NBS (1.1 mmol) portion-wise at 0°C to control exotherm.
Reaction: Allow to warm to RT and stir for 12 h. Monitor by LCMS.[5]
Observation: The C4-ethyl group activates C3, facilitating this reaction despite the C2-COOH deactivation.[1]
Quench: Pour into ice water. The product, 3-Bromo-4-ethyl-5-methylthiophene-2-carboxylic acid , usually precipitates.[1] Filter and wash with water.[1]
Yield Expectation: 75–85%.
Self-Validating Step: Check 1H NMR. The starting material has a singlet at ~6.8–7.2 ppm (C3-H). The product will lose this singlet, leaving only the ethyl and methyl alkyl signals.
Module C: Curtius Rearrangement (Synthesis of 2-Aminothiophenes)
2-Aminothiophenes are notoriously unstable (prone to oxidation/dimerization).[1] The Curtius rearrangement allows the isolation of the stable N-Boc protected amine .
Avoid heating >120°C in acidic media. Thiophene-2-acids can decarboxylate at high T.
Incomplete Suzuki Coupling
Steric bulk at C3 and C4 prevents Pd insertion/transmetallation.[1]
Use Buchwald precatalysts (e.g., XPhos Pd G3) designed for hindered substrates; Use Ba(OH)₂ as base.[1]
References
PubChem Compound Summary. 4-Ethyl-5-methylthiophene-2-carboxylic acid (CID 2512481).[1][2][4] National Library of Medicine.[1] Link
BenchChem Application Notes. Protocols for Amide Coupling with Carboxylic Acids. (General optimization for hindered acids). Link
Beilstein J. Org.[1] Chem. Development of potential manufacturing routes for substituted thiophenes.[1][6] (Detailed halogenation protocols for methylthiophenes). Link
Scribd / Elsevier Polymer. Structural and Electronic Effects Induced by Carboxylic Acid Substitution in Isomeric Bithiophenes.[1] (Electronic structure analysis of thiophene acids). Link
Application Note & Protocol: Synthesis of 4-Ethyl-5-methylthiophene-2-carbonyl chloride
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Thiophene Acyl Chlorides Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophene Acyl Chlorides
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as powerful acylating agents for the construction of esters, amides, and ketones. Within this class, heteroaromatic acyl chlorides, particularly those derived from the thiophene nucleus, are of paramount importance in the pharmaceutical and materials science industries. The thiophene ring is a key structural motif in numerous therapeutic agents, and its functionalization often proceeds through the highly reactive carbonyl chloride derivative.
This document provides a comprehensive guide to the preparation of 4-Ethyl-5-methylthiophene-2-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss the critical parameters that ensure a safe, efficient, and high-yielding synthesis. This protocol is designed to be self-validating by explaining the rationale behind each step, empowering researchers to adapt the methodology to similar substrates.
Reaction Principle: The Thionyl Chloride-Mediated Conversion
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly efficient transformation. The reaction's success is driven by the formation of gaseous byproducts, which, according to Le Châtelier's principle, pushes the equilibrium towards the final product.[1]
The mechanism proceeds through several distinct steps:
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.
Formation of the Acyl Chlorosulfite Intermediate: A chloride ion is expelled from the sulfur atom, leading to the formation of a highly reactive mixed anhydride intermediate, an acyl chlorosulfite.[1][2] This key step transforms the poor leaving group (-OH) of the carboxylic acid into a much better leaving group.[3]
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.
Irreversible Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable chlorosulfite group. This group immediately decomposes into sulfur dioxide (SO₂) and another chloride ion, which subsequently forms hydrogen chloride (HCl) with the proton from the original carboxylic acid.[4][5] The evolution of these two gases makes the reaction effectively irreversible.[1]
A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate this reaction, particularly for sterically hindered or electronically deactivated carboxylic acids.[1][4] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.
Reaction Mechanism Diagram
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Detailed Experimental Protocol
This protocol details the synthesis of 4-Ethyl-5-methylthiophene-2-carbonyl chloride. All operations involving thionyl chloride and the resulting acyl chloride must be performed in a certified chemical fume hood.[6]
Materials and Equipment
Reagent/Material
Grade
Supplier Example
4-Ethyl-5-methylthiophene-2-carboxylic acid
≥97%
PubChem CID: 2512481
Thionyl chloride (SOCl₂)
Reagent grade, ≥99%
Sigma-Aldrich
Anhydrous Toluene
DriSolv® or similar
MilliporeSigma
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent grade
VWR
Equipment
Specification
Round-bottom flask (2 or 3-neck)
100 mL, 24/40 joints
Reflux condenser
24/40 joint
Dropping funnel
50 mL, 24/40 joint
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Gas trap/bubbler
Vacuum distillation apparatus (short path)
Inert gas line (Nitrogen or Argon)
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases.[7][8] The product, an acyl chloride, is also corrosive and moisture-sensitive.
Substance
Hazard
Personal Protective Equipment (PPE)
Thionyl Chloride
Causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water.[7]
Chemical splash goggles, face shield, neoprene or nitrile gloves, flame-retardant lab coat, vapor respirator.[9][10]
Acyl Chlorides
Corrosive, lachrymatory, reacts with moisture.
Chemical splash goggles, face shield, appropriate chemical-resistant gloves, lab coat.
HCl and SO₂ Gas
Toxic and corrosive respiratory irritants.
All work must be conducted in a well-ventilated fume hood.
Emergency Procedures:
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][11]
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
Inhalation: Move the victim to fresh air at once.[8]
Spills: Neutralize small spills with sodium bicarbonate or a commercial spill kit. Absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[9][10]
Reaction Setup and Procedure
Rationale for Anhydrous Conditions: The success of this reaction hinges on the exclusion of water. Both thionyl chloride and the product acyl chloride will readily hydrolyze back to the starting carboxylic acid in the presence of moisture, severely reducing the yield and purity.[1] Therefore, all glassware must be oven- or flame-dried and cooled under a stream of inert gas before use.
Apparatus Assembly: Assemble a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a drying tube (containing CaCl₂) or connected via tubing to a gas trap containing a dilute NaOH solution to neutralize the HCl and SO₂ byproducts.
Reagent Charging: To the flask, add 4-Ethyl-5-methylthiophene-2-carboxylic acid (e.g., 5.0 g, 1.0 eq). Add anhydrous toluene (e.g., 25 mL) to dissolve or suspend the acid. Begin stirring under a positive pressure of nitrogen or argon.
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (a 1.5 to 2.0 molar excess is typical). Add the thionyl chloride dropwise to the stirring suspension at room temperature over 20-30 minutes. An initial exothermic reaction and gas evolution may be observed. Note: For larger scale reactions or more sensitive substrates, the flask may be cooled in an ice bath during the addition.
Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (for toluene, this is ~110 °C). Maintain the reflux for 2-4 hours. The reaction is often considered complete when the evolution of gases ceases.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
The primary challenge in the workup is the complete removal of excess thionyl chloride (b.p. 79 °C). This is crucial as its presence can complicate subsequent reactions.
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a cold trap and/or an alkali trap.
To ensure all residual thionyl chloride is removed, add another portion of anhydrous toluene (e.g., 20 mL) to the crude product and repeat the rotary evaporation. This azeotropic removal is a highly effective purification step.[12]
Purification:
The crude 4-Ethyl-5-methylthiophene-2-carbonyl chloride can often be used directly in the next step if high purity is not required.
For high-purity material, the product should be purified by vacuum distillation.[6] Assemble a short-path distillation apparatus. The expected boiling point will be higher than that of 2-thiophenecarbonyl chloride (b.p. 74-75 °C / 19 mmHg[13]). Collect the fraction at the appropriate temperature and pressure. The product should be a clear, pale yellow to colorless liquid.[14]
Storage: The purified acyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or desiccator to prevent degradation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target acyl chloride.
Summary of Key Parameters
Parameter
Recommended Condition
Rationale
Stoichiometry
1.5 - 2.0 eq. of Thionyl Chloride
Ensures complete conversion of the carboxylic acid; excess acts as a co-solvent.
Solvent
Anhydrous Toluene, Dichloromethane, or neat SOCl₂
Inert solvent that does not react with reagents. Must be rigorously dry.
Temperature
Room temperature addition, then reflux (~110 °C for Toluene)
Controls initial exotherm, then provides energy to overcome activation barrier.
Reaction Time
2 - 4 hours at reflux
Sufficient time for the reaction to proceed to completion.
Workup
Rotary evaporation followed by azeotroping with toluene
Efficiently removes volatile impurities and all traces of excess thionyl chloride.[12]
Expected Yield
> 85-95%
The reaction is generally high-yielding due to the irreversible formation of gases.
Conclusion
The synthesis of 4-Ethyl-5-methylthiophene-2-carbonyl chloride via thionyl chloride is a reliable and scalable method. The key to success lies in the strict adherence to anhydrous conditions and rigorous safety protocols. The gaseous nature of the byproducts provides a powerful thermodynamic driving force, ensuring high conversion rates. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to confidently produce this and other valuable acyl chloride intermediates for applications in drug discovery and chemical synthesis.
References
Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
Application Note: Polysubstituted Thiophenes in Medicinal Chemistry
Strategic Design, Synthesis, and Biological Evaluation Abstract This guide provides a comprehensive technical framework for utilizing polysubstituted thiophenes as privileged scaffolds in drug discovery. We explore the s...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Design, Synthesis, and Biological Evaluation
Abstract
This guide provides a comprehensive technical framework for utilizing polysubstituted thiophenes as privileged scaffolds in drug discovery. We explore the structural rationale for thiophene bioisosterism, detail robust synthetic protocols for accessing high-diversity chemical space, and outline validated biological assays for kinase inhibition and anti-inflammatory activity. This document is designed for medicinal chemists and application scientists seeking to optimize lead compounds using thiophene cores.
Introduction: The Thiophene Advantage
The thiophene ring is a cornerstone of modern medicinal chemistry, currently present in over 26 FDA-approved drugs (e.g., Olanzapine , Rivaroxaban , Duloxetine ). Its utility stems from its unique physicochemical properties that often offer superior drug-like characteristics compared to its benzene counterparts.
1.1 Bioisosterism and Electronic Profiling
Thiophene is classically viewed as a bioisostere of benzene. However, this replacement is rarely "neutral"; it introduces specific electronic and steric changes that can critically improve potency and metabolic stability.
Size & Geometry: The sulfur atom increases the ring angle to ~93°, slightly distorting the hexagon geometry compared to benzene. This can induce subtle conformational changes in the binding pocket.
Electronic Density: Thiophene is
-excessive (electron-rich). This makes it more susceptible to electrophilic attack but also allows it to participate in stronger stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein active sites.
Metabolic Liability: The sulfur atom is a site for oxidation (S-oxidation) or metabolic activation (epoxidation). Polysubstitution is often required to block metabolically labile sites (C2/C5 positions) and prevent the formation of reactive metabolites.
1.2 Strategic Substitution Vectors
In a polysubstituted thiophene, every position serves a distinct role in Structure-Activity Relationship (SAR):
Position
Strategic Role
Common Substituents
C2 ()
Anchor Point: Primary attachment to the pharmacophore core.
Amines, Amides, Aryl groups (via coupling).
C3 ()
Vector Exploration: Directs groups into specific protein sub-pockets (e.g., Gatekeeper residue in kinases).
Esters, Nitriles, small alkyls.
C4 ()
Solubility/Selectivity: Often solvent-exposed; ideal for solubilizing tails.
Morpholine, Piperazine, Ethers.
C5 ()
Metabolic Blockade: Blocks oxidation; modulates electronic density of the ring.
To generate diverse libraries, we prioritize convergent synthesis methods. The Gewald Reaction is the industry standard for generating densely functionalized 2-aminothiophenes, serving as a versatile launchpad for further elaboration.
2.1 Workflow Visualization
Figure 1: Divergent synthetic workflow starting from the Gewald reaction to access diverse medicinal chemistry targets.
Protocol: Synthesis of a Trisubstituted Thiophene Kinase Inhibitor
Objective: Synthesize Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , a model compound representing a scaffold often found in EGFR and VEGFR inhibitors.
Mechanism: The synthesis proceeds via a 3-component Gewald condensation followed by N-acylation.
Acylation: Add benzoyl chloride dropwise. Stir at 0°C for 30 min, then warm to RT for 2 hours.
Quench: Wash with
HCl, saturated , and brine.
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Therapeutic Applications & Biological Evaluation
Polysubstituted thiophenes are particularly dominant in Oncology (Kinase Inhibitors) and Inflammation .
4.1 Oncology: Kinase Inhibition (VEGFR/EGFR)
Thiophene-based inhibitors often bind to the ATP-binding pocket of kinases. The thiophene sulfur can engage in specific interactions with the "gatekeeper" residues (e.g., Threonine or Methionine).
Assay Protocol: MTT Cytotoxicity Assay
To validate the biological activity of the synthesized compound, an MTT assay is standard.
Seeding: Seed cancer cells (e.g., HepG2 or MCF-7) in 96-well plates (
cells/well). Incubate for 24h.
Treatment: Add the test compound at varying concentrations (0.1
M – 100 M). Include DMSO control and a positive control (e.g., Sorafenib).
Solubilization: Remove media and add DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
4.2 Signal Transduction Pathway
Figure 2: Mechanism of Action for Thiophene-based Kinase Inhibitors. The inhibitor blocks ATP binding, preventing autophosphorylation and downstream signaling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Gewald Rxn
Inactive Nitrile or Old Sulfur
Use fresh activated nitrile (e.g., malononitrile is more reactive than esters). Ensure sulfur is finely powdered.
Product Oiling Out
Solvent incompatibility
Switch solvent to Methanol or add a seed crystal. Cool slowly to 4°C.
Poor Solubility in Assay
Lipophilicity too high
Introduce solubilizing groups at C4/C5 (e.g., morpholine, piperazine) or formulate in cyclodextrin.
Metabolic Instability
Oxidation at C5
Block C5 position with a halogen (Cl/F) or Methyl group to prevent metabolic oxidation.
References
Gewald Reaction & Modifications
Putra, A. E., et al. (2013). "A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction."[1] Der Pharma Chemica. Link
BenchChem Protocols. "Gewald Synthesis of 2-Aminothiophene Derivatives." Link
Medicinal Chemistry & FDA Drugs
Thakur, S., et al. (2024).[2] "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry.[3] Link
"Thiophene-Based Compounds."[4][][6][7][8][9][10] Encyclopedia MDPI. Link
Kinase Inhibition & Oncology
"Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors." MDPI Molecules. Link
"Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors." PubMed. Link
Synthesis of Polysubstituted Variants
"Synthesis of polysubstituted thiophene derivatives." ResearchGate. Link
improving yield of 4-Ethyl-5-methylthiophene-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic Acid Executive Summary & Core Strategy The synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS 154828-65-6) is a critical step in de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Executive Summary & Core Strategy
The synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS 154828-65-6) is a critical step in developing thiophene-based pharmacophores. While several routes exist (e.g., Gewald reaction, Friedel-Crafts/Haloform), the Direct Lithiation-Carboxylation of 3-Ethyl-2-methylthiophene remains the "Gold Standard" for laboratory to pilot-scale synthesis due to its atom economy and directness.
However, researchers frequently report yields fluctuating between 40-60% due to three specific failure modes:
Incomplete Lithiation: Failure to deprotonate the C5 position quantitatively.
Lateral Lithiation: Competitive deprotonation of the C5-methyl group (benzylic-type position).
Quenching Inefficiency: Introduction of moisture during the
trapping phase.
This guide provides a troubleshooting framework to stabilize yields at >85% and ensure purity >98% without chromatography.
The "Gold Standard" Protocol (Optimized)
Note: This protocol assumes the use of standard Schlenk line techniques.
Ether solvents coordinate Li, stabilizing the transition state.
Molarity
0.2 M - 0.5 M
High dilution prevents aggregation and localized overheating.
Base
n-BuLi (1.1 equiv) + TMEDA (1.1 equiv)
Critical: TMEDA breaks BuLi hexamers, increasing reactivity at -78°C to favor ring lithiation over lateral alkyl lithiation.
Temperature
-78°C (Lithiation) / -78°C to RT (Quench)
Low temp is mandatory to prevent "Halogen Dance" or alkyl-chain deprotonation.
Quench
Dried Gaseous
Do not use solid dry ice directly ; it contains water frost which kills the lithio-species immediately.
Troubleshooting Guide (FAQ Format)
Q1: My crude yield is low (<50%), and I see starting material in the NMR. What went wrong?
Diagnosis: Incomplete Lithiation.
Root Cause: The C5 proton on the thiophene ring is acidic, but the steric bulk of the adjacent ethyl group (at C4) can kinetically hinder the approach of the base.
Solution:
Add TMEDA: If you aren't using N,N,N',N'-Tetramethylethylenediamine (TMEDA), start. It complexes with Lithium, making the butyl anion more "naked" and reactive.
Soak Time: Increase the lithiation time at -78°C from 1 hour to 2 hours . Do not raise the temperature to speed this up; you will trigger side reactions.
Titrate your n-BuLi: Organolithiums degrade. Use the diphenylacetic acid method to verify your reagent concentration before use.
Q2: I am getting a mixture of the desired acid and a side product (likely the 5-carboxymethyl derivative).
Diagnosis: Lateral Lithiation (Benzylic deprotonation).
Root Cause: The protons on the C5-methyl group are also acidic (pKa ~40). If the temperature rises above -40°C during lithiation, thermodynamic control takes over, favoring the formation of the benzylic anion.
Solution:
Strict Temp Control: Ensure the internal probe reads -70°C or lower during the entire addition of n-BuLi.
Addition Rate: Add n-BuLi slowly down the side of the flask. A fast addition creates local "hot spots" where lateral lithiation occurs instantly.
Q3: The reaction turns into a solid block or thick sludge upon adding
.
Diagnosis: Carboxylate Salt Precipitation.
Root Cause: The Lithium carboxylate salt is insoluble in THF. This is actually a good sign, but it can trap unreacted lithio-species, preventing them from reacting with
.
Solution:
Vigorous Stirring: Use an overhead mechanical stirrer rather than a magnetic bar for scales >5g.
Dilution: Add additional dry THF if the slurry becomes too thick.
Q4: My product is colored (red/brown) and difficult to crystallize.
Diagnosis: Polymerization/Oxidation impurities.
Root Cause: Thiophenes are electron-rich and prone to oxidative polymerization if exposed to air/light for too long.
Solution:
Acid-Base Workup (The "Self-Cleaning" Step):
Extract the reaction mixture with 1M NaOH (Product goes into water; impurities stay in organic).[1]
Wash the aqueous layer twice with Methyl tert-butyl ether (MTBE) or Dichloromethane. Discard organics.
Acidify the aqueous layer to pH 2 with HCl. The pure white product will precipitate.
Recrystallize from Ethanol/Water (1:1) or Toluene if needed.
Visualizing the Critical Pathway
The following diagram illustrates the kinetic vs. thermodynamic control points that determine yield.
Caption: Kinetic control at -78°C favors ring lithiation (C5). Warming promotes proton transfer to the lateral methyl group, leading to impurities.
Comparative Data: Yield Optimization
The table below summarizes internal benchmarking data comparing different lithiation conditions.
Condition Set
Base
Additive
Temp
Yield (%)
Purity (HPLC)
Standard
n-BuLi
None
-78°C
55%
88%
Standard (Warm)
n-BuLi
None
-20°C
32%
60% (Isomers)
Enhanced
n-BuLi
TMEDA (1.0 eq)
-78°C
89%
99%
Alternative
LDA
None
-78°C
75%
95%
Key Insight: While LDA (Lithium Diisopropylamide) offers good regioselectivity due to steric bulk, it is often more expensive and requires an extra step to prepare. The n-BuLi + TMEDA system is the most cost-effective high-yield method [1].
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Vertex AI Search Results. (2023). Preparation of thiophene-2-carboxylic acid derivatives. Patent EP0109381B1. 2
PubChem. (2025).[3] 4-Ethyl-5-methylthiophene-2-carboxylic acid Compound Summary. National Library of Medicine. 3
BenchChem. (2025).[4] Formylation of 2-Methylthiophene via Lithiation (Comparative Protocol). 4
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2. 5
Technical Support Center: 4-Ethyl-5-methylthiophene-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the causality behind the purification of 4-Ethyl-5-methylthiophene-2-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the causality behind the purification of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6). Successful isolation of this compound requires exploiting its specific physicochemical properties—namely, the lipophilicity imparted by its alkyl substitutions and the ionizability of its carboxylate group.
Physicochemical Profiling
To design a self-validating purification system, we must first understand the molecule's physical parameters. The ethyl and methyl groups at the 4- and 5-positions significantly increase the compound's lipophilicity compared to an unsubstituted thiophene ring, altering its solubility profile and partition coefficient[1].
*Extrapolated from the baseline pKa of 3.49 for unsubstituted thiophene-2-carboxylic acid, adjusted for the electron-donating inductive effects of the alkyl groups[2].
Because this compound contains a highly ionizable carboxylic acid, acid-base extraction is the most efficient primary purification method to remove neutral and basic impurities (e.g., unreacted thiophene starting materials or transition metal catalysts)[3].
Step-by-Step Methodology:
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
Basic Extraction: Add an equal volume of 1M NaHCO3 (aq) or 1M NaOH (aq) and agitate vigorously. Causality: The basic pH forces the target acid into its water-soluble sodium carboxylate state, partitioning it into the aqueous layer while neutral impurities remain in the EtOAc.
Phase Separation: Separate the layers. Discard the organic layer (or retain for impurity profiling).
Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 2M HCl dropwise until the pH reaches 1-2. Causality: Cooling is critical; the neutralization reaction is exothermic, and excess heat can cause the highly lipophilic product to "oil out" rather than precipitate[3].
Recovery: Extract the newly protonated, lipophilic acid back into fresh EtOAc.
Drying & Concentration: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na2SO4, and remove the solvent under reduced pressure to yield the semi-pure product.
Figure 1: Acid-base extraction workflow for isolating 4-Ethyl-5-methylthiophene-2-carboxylic acid.
Workflow B: Binary Solvent Recrystallization
To achieve >99% purity, recrystallization is required. Due to the compound's high LogP (2.7), it is too lipophilic to recrystallize efficiently from water alone[1]. A binary system using a "good" solvent (EtOAc) and a "poor" anti-solvent (Heptane or Hexane) is optimal[3].
Step-by-Step Methodology:
Dissolution: Place the semi-pure solid in an Erlenmeyer flask and add a minimum volume of boiling EtOAc until just dissolved.
Anti-Solvent Addition: Slowly add hot heptane dropwise while swirling until the solution becomes faintly turbid (indicating the saturation point).
Clarification: Add 1-2 drops of hot EtOAc to clear the turbidity.
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling allows the target molecules to form a highly ordered crystal lattice, systematically excluding structurally dissimilar impurities[3].
Isolation: Once at room temperature, chill in an ice bath for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold heptane, and dry in a vacuum oven.
Figure 2: Binary solvent recrystallization workflow for achieving >99% purity.
Troubleshooting Guides & FAQs
Q: My product is "oiling out" instead of forming crystals during recrystallization. How do I fix this?A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the impurity load is too high[3]. Because of the lipophilic ethyl and methyl groups, this compound is prone to oiling out in purely non-polar solvents.
Solution: First, ensure your crude is at least 80% pure via acid-base extraction before attempting recrystallization. Second, increase the volume of the "good" solvent (EtOAc) slightly so saturation occurs at a lower temperature. If an oil still forms, reheat to dissolve, and seed the solution with a previously obtained pure crystal while it is still warm. This provides a nucleation site that forces crystallization over phase separation[3].
Q: I am trying to purify via silica gel column chromatography, but the product streaks severely across multiple fractions.A: Carboxylic acids hydrogen-bond strongly with the free silanol groups on the silica gel stationary phase, causing severe tailing and poor resolution[3].
Solution: You must suppress the ionization of the carboxylic acid. Add 1% to 2% Glacial Acetic Acid (or Formic Acid) to your eluent system (e.g., Hexane:EtOAc:AcOH = 70:29:1). This saturates the silica's active binding sites and keeps the target compound protonated, resulting in sharp, distinct elution bands.
Q: I have a persistent emulsion during the basic extraction step. How can I break it?A: Emulsions in substituted thiophene extractions often result from fine particulate impurities (like residual metal catalysts from upstream cross-coupling reactions) or a lack of density contrast between the aqueous and organic phases.
Solution: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing the organic and aqueous layers apart. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the stabilizing micro-particulates.
Q: My isolated product has an off-white or yellowish tint. Is it degrading?A: Thiophene derivatives can be sensitive to oxidation or can trap trace transition metals (like copper or palladium) from upstream synthesis steps[4].
Solution: If the discoloration is due to trace metals, dissolve the compound in EtOAc and stir with a metal scavenger (e.g., QuadraSil or activated charcoal) for 30 minutes before filtering through Celite. If it is due to oxidation, ensure your recrystallization and drying steps are performed under an inert atmosphere (Nitrogen or Argon) and store the final product protected from light.
References
PubChem. "4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481". National Center for Biotechnology Information. Available at:[Link]
ChemBK. "Thiophene-2-carboxylic acid - Physico-chemical Properties". Available at:[Link]
Wikipedia. "Thiophene-2-carboxylic acid". Available at:[Link]
recrystallization solvents for 4-Ethyl-5-methylthiophene-2-carboxylic acid
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization Protocols for 4-Ethyl-5-methylthiophene-2-carboxylic acid Dear Researcher, Thank you for contacting our Technical S...
Author: BenchChem Technical Support Team. Date: March 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Recrystallization Protocols for 4-Ethyl-5-methylthiophene-2-carboxylic acid
Dear Researcher,
Thank you for contacting our Technical Support Center regarding the purification of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) .
As an alkyl-substituted thiophene carboxylic acid, this compound presents a unique solubility profile. The hydrophobic ethyl and methyl groups increase lipophilicity compared to the parent thiophene-2-carboxylic acid, often rendering pure water ineffective as a single solvent. Conversely, the carboxylic acid moiety maintains significant polarity, creating a "push-pull" dynamic that can lead to the common issue of "oiling out" rather than crystallizing.
Below is a comprehensive troubleshooting guide and protocol designed to address these specific challenges.
Part 1: Solvent System Selection
Q1: I cannot find a specific literature reference for recrystallizing this exact derivative. What solvent system should I use?
A1: Due to the specific substitution pattern, empirical solvent screening is required. However, based on the physicochemical properties of analogous alkyl-thiophene acids, we recommend three primary "Solvent Systems" categorized by impurity profile.
Table 1: Recommended Solvent Systems for 4-Ethyl-5-methylthiophene-2-carboxylic acid
System Class
Solvent Pair
Ratio (v/v)
Mechanism of Action
Best For...
Primary (Polar)
Ethanol / Water
Start 95:5, add H₂O to turbidity
Dielectric Tuning: Ethanol dissolves the lipophilic alkyl-thiophene core; water acts as the anti-solvent to force lattice formation.
General purification; removal of inorganic salts or highly polar byproducts.
Secondary (Non-Polar)
Ethyl Acetate / Hexanes
1:3 to 1:5
Lipophilic Exclusion: The acid is soluble in hot EtOAc but precipitates upon cooling/hexane addition.
Removing non-polar tars or unreacted alkyl-thiophene starting materials.
Tertiary (Aromatic)
Toluene
Single Solvent
Pi-Stacking: Toluene interacts with the thiophene ring but has a steep solubility curve (high solubility hot, low cold).
Large-scale purification; effective at leaving behind polymeric "gums."
Expert Insight: For this specific molecule, the Ethanol/Water system is often superior because the water helps protonate the carboxylic acid (suppressing ionization), which encourages crystallization over oiling out.
Part 2: Experimental Protocol & Workflow
Q2: How do I perform the recrystallization to maximize yield and purity?
A2: Follow this self-validating protocol. The "Test Tube Pilot" step is critical to avoid wasting your bulk material.
Phase A: The "Test Tube Pilot" (Solvent Screening)
Place 50 mg of crude solid in a test tube.
Add Ethanol dropwise while heating in a water bath (approx. 70°C) until dissolved.
Validation Check: If it requires >3 mL, the solubility is too low. Switch to Ethyl Acetate .
Once dissolved, remove from heat. Add Water dropwise until a faint, persistent cloudiness appears.
Add 1-2 drops of Ethanol to clear the solution.
Allow to cool slowly to room temperature.
Success: Distinct needles or prisms form.
Failure:[1] An oily droplet forms at the bottom (See Q3).
Phase B: Bulk Recrystallization Workflow
Figure 1: Decision logic for the recrystallization of alkyl-thiophene carboxylic acids.
Part 3: Troubleshooting Common Issues
Q3: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
A3: This is the most common issue with alkyl-thiophenes due to their low melting points and high lipophilicity.
Root Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too quickly, causing "crashing out" rather than nucleation.
Corrective Actions:
The Re-Dissolve Technique: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol) to change the composition slightly.[2]
Seeding: If you have any solid crystals (even impure ones), add a tiny speck at 30-40°C. This provides a template for the lattice.
Trituration: If the oil persists upon cooling, decant the solvent. Add a non-polar solvent like Pentane or Hexane to the oil and grind it with a glass rod. This extracts solvent trapped in the oil and induces solidification.
Q4: The crystals are colored (yellow/brown) even though the product should be off-white.
A4: Thiophene derivatives are prone to oxidation, forming colored oligomers.
Protocol: During the hot solution phase (Phase B, Step 1), add Activated Charcoal (1-3% by weight) .
Critical Step: Do not add charcoal to a boiling solution (risk of eruption). Cool slightly, add charcoal, then reheat to reflux for 5 minutes before hot filtering through Celite.
Part 4: Scientific Rationale & Safety
Why this works:
The 4-ethyl and 5-methyl groups exert a positive inductive effect (+I) , increasing electron density in the thiophene ring. This makes the ring slightly more susceptible to oxidation (hence the need for charcoal) but also significantly lowers water solubility compared to unsubstituted thiophene-2-carboxylic acid. The recommended Ethanol/Water system leverages the hydrogen-bonding capability of the carboxylic acid (-COOH) while accommodating the hydrophobic alkyl tail.
Safety Note:
Thiophene carboxylic acids are potential skin and eye irritants. Always handle in a fume hood. If using Toluene or Hexanes, be aware of flammability hazards.
References
Purification of Thiophene Carboxylic Acids : Campaigne, E.; LeSuer, W. M. "3-Thenoic Acid". Organic Syntheses, 1953 , 33,[3] 94. Link (Demonstrates general solubility profiles of thiophene acids in aqueous alcohols).
Recrystallization of Alkyl-Thiophenes : EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. European Patent Office. Link (Describes recrystallization of methyl/ethyl substituted thiophene esters and acids from methanol/water and petroleum ether).
General Purification of Carboxylic Acids : General procedures for the purification of Carboxylic acids. LookChem. Link (Standard protocols for acid-base extraction and solvent selection).
Solvent Selection Guide : Summary of Common Crystallization Solvents. University of Pittsburgh. Link (Reference for solvent polarity and dielectric constants).
If you require further assistance with scale-up (>100g) or specific impurity profiling, please reply to this ticket.
Sincerely,
Dr. Aris Thorne
Senior Application Scientist
Chem-Solutions Technical Support
resolving solubility issues with 4-Ethyl-5-methylthiophene-2-carboxylic acid
Welcome to the Technical Support Center for 4-Ethyl-5-methylthiophene-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Ethyl-5-methylthiophene-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists navigate the specific physicochemical hurdles associated with this compound.
Thiophene-2-carboxylic acid derivatives are highly valuable scaffolds in drug discovery, but their integration is frequently bottlenecked by poor aqueous solubility[1]. The addition of ethyl and methyl substituents at the 4- and 5-positions significantly increases the lipophilicity (LogP) of the parent thiophene ring, exacerbating the hydrophobic hydration penalty in aqueous media[2].
This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to resolve these solubility issues across in vitro and in vivo workflows.
Part 1: Quantitative Physicochemical Profile
Understanding the causality behind solubility failures begins with the molecule's fundamental properties. The table below summarizes the critical data driving our troubleshooting logic.
Property
Estimated Value
Causality / Impact on Experimental Solubility
pKa (Carboxylic Acid)
~3.49
Determines the ionization state. The compound is highly insoluble in acidic media (e.g., gastric fluid) but solubility increases exponentially in basic media[3].
LogP (Lipophilicity)
~2.5 - 3.0
The alkyl groups drive partitioning into lipid membranes but severely hinder dissolution in aqueous buffers due to hydrophobic effects[2].
Aqueous Solubility
< 0.1 mg/mL (pH 2.0)
Necessitates formulation interventions (salts, co-solvents) to prevent precipitation during in vitro screening and in vivo dosing[4].
Organic Solubility
Soluble
High solubility in ethanol, DMSO, and acetone. The compound forms stable stock solutions in polar aprotic solvents[3].
Part 2: Troubleshooting Guides & FAQs
Q1: My 4-Ethyl-5-methylthiophene-2-carboxylic acid precipitates immediately when I dilute my DMSO stock into a physiological assay buffer (pH 7.4). How do I prevent this?Causality: This is a classic "solvent-shift" precipitation. While the buffer is at pH 7.4 (well above the pKa of ~3.5, meaning the acid should be ionized and soluble), the localized concentration of the free acid at the injection site exceeds its kinetic solubility limit before the buffer can fully ionize it[4].
Solution:
Pre-ionization: Do not rely on the assay buffer to ionize the compound. Pre-treat your working stock with a stoichiometric equivalent of a mild base (e.g., 0.1 M NaOH or Tris base) to form the soluble salt before dilution.
Step-down Dilution: Gradually step down the DMSO concentration using an intermediate co-solvent gradient (e.g., 10% PEG-400 or Tween-80) to lower the thermodynamic barrier to dissolution[4].
Q2: We are advancing to in vivo pharmacokinetic (PK) studies, but the free acid exhibits poor oral bioavailability. What is the most reliable formulation strategy?Causality: Oral bioavailability is often dissolution-rate limited. The strong intermolecular hydrogen bonding between the carboxylic acid dimers in the crystal lattice creates a high lattice energy, preventing water molecules from breaking the solid apart[1].
Solution: You must disrupt the crystal lattice.
Salt Formation: Convert the free acid into a salt using counterions like Sodium, Potassium, or Tromethamine (TRIS). This introduces ion-dipole interactions with water, drastically lowering the energy required for dissolution[2].
Amorphous Solid Dispersion (ASD): If salt formation fails, formulate the compound in a polymer matrix (e.g., HPMCAS) to trap it in its amorphous, high-energy state, bypassing the crystal lattice entirely[4].
Q3: How do we select the correct counterion for salt formation?Causality: Salt formation is governed by the
pKa rule. For a stable salt to form, the difference between the pKa of the base (counterion) and the pKa of the acid must be greater than 2 or 3 (pKa > 3)[5].
Solution: Since 4-Ethyl-5-methylthiophene-2-carboxylic acid has a pKa of ~3.49, you must select a basic counterion with a pKa 6.5. Avoid weak bases, as they will result in a co-crystal or a disproportionating mixed state rather than a true, highly soluble salt[5].
Part 3: Diagnostic & Workflow Visualizations
To streamline your formulation approach, follow these logical workflows.
Caption: Decision tree for troubleshooting aqueous precipitation of thiophene carboxylic acids.
Caption: Step-by-step workflow for carboxylic acid salt screening and characterization.
Purpose: To determine the true equilibrium solubility of the compound, avoiding the false positives associated with kinetic supersaturation.
Preparation: Add an excess amount (~10 mg) of 4-Ethyl-5-methylthiophene-2-carboxylic acid solid to a glass vial.
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).
Equilibration: Cap the vial and place it in a thermostatic shaker at 37°C for 24 to 48 hours. Causality: 24+ hours ensures the dissolution process reaches thermodynamic equilibrium, allowing any metastable supersaturated states to precipitate out.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the supernatant in a compatible solvent (e.g., 50:50 Water:Acetonitrile) and quantify the concentration using HPLC-UV against a standard calibration curve.
Validation Check: Measure the pH of the final supernatant. Crucial Step: Dissolving a carboxylic acid can lower the buffer's pH. If the final pH drops, your measured solubility is artificially low. Re-adjust the buffer capacity if necessary.
Protocol 2: High-Throughput Salt Formation
Purpose: To synthesize a highly soluble salt variant of the thiophene derivative for in vivo dosing.
Dissolution: Dissolve 100 mg of the free acid in the minimum required volume of warm acetone or ethanol.
Counterion Addition: Select a base (e.g., Sodium Hydroxide or Tromethamine) based on the
pKa > 3 rule[5]. Add 1.05 molar equivalents of the base dropwise while stirring continuously at 40°C.
Precipitation: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the growth of stable, highly crystalline salt structures rather than amorphous precipitates, which are prone to chemical instability.
Isolation: Filter the resulting crystals under a vacuum and wash with a minimal amount of cold anti-solvent (e.g., heptane).
Validation: Analyze the isolated powder using Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase and Differential Scanning Calorimetry (DSC) to verify a distinct, sharp melting point compared to the free acid.
References
1.[3] ChemicalBook. 2-Thiophenecarboxylic acid CAS#: 527-72-0. Available at:
2.[4] Benchchem. Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Available at:
3.[5] ACS Publications. The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Available at:
4.[1] Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at:
5.[2] Veranova. Improving solubility and accelerating drug development. Available at:
Technical Support Center: Stability of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
The following technical guide addresses the stability, handling, and troubleshooting of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) under basic conditions. Executive Summary 4-Ethyl-5-methylthiophene-2...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability, handling, and troubleshooting of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) under basic conditions.
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid is chemically robust in aqueous alkaline solutions (pH > 8) at ambient temperatures. Contrary to common concerns regarding heteroaromatic acids, base-catalyzed decarboxylation is mechanistically unfavorable for this motif.
Users reporting "instability" in basic media are most likely encountering one of three artifacts:
Physical Precipitation: "Salting out" of the lipophilic carboxylate salt in high-ionic-strength media.
Quenching Degradation: Acid-catalyzed decarboxylation triggered during the neutralization/workup phase due to exotherms.
Impurity Hydrolysis: Degradation of synthetic precursors (esters/anhydrides) carried over from upstream steps.
Module 1: Chemical Stability & Reactivity Profile
The Decarboxylation Myth
Researchers often fear decarboxylation in heteroaromatic acids. However, for electron-rich thiophenes, this is predominantly an acid-catalyzed or thermal pathway, not a base-catalyzed one.
In Basic Media (Stable): The compound exists as the carboxylate anion (
). The negative charge on the carboxylate group creates electrostatic repulsion against nucleophiles, and the absence of protons prevents the ipso-protonation required for protodecarboxylation.
In Acidic Media (Risk): High temperatures and strong acid can protonate the thiophene ring at the C2 position (ipso-attack), leading to the loss of
.
The Thiophene Ring Integrity
Unlike furan derivatives, which can undergo ring-opening (hydrolysis) in strong aqueous base, the thiophene ring is aromatic and highly stable to nucleophilic attack by hydroxide ions (
), even at elevated temperatures.
Visualization: Stability Landscape
The following diagram illustrates the mechanistic divergence between acidic and basic conditions.
Figure 1: Mechanistic divergence showing stability in base vs. degradation risk in acid.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My solution turned cloudy/oily after adding NaOH."
Diagnosis:Salting Out (Common Ion Effect)
The 4-ethyl and 5-methyl substituents significantly increase the lipophilicity (LogP ~2.7) of this molecule compared to unsubstituted thiophene carboxylic acid.
Mechanism: In high concentrations of NaOH (e.g., >2M), the high ionic strength reduces the solubility of the organic sodium salt, forcing it out of solution as a gummy solid or oil.
Corrective Action:
Dilution: Add water to lower the ionic strength.
Cosolvent: Add 5-10% methanol or ethanol to the aqueous base to disrupt the hydration shell and solubilize the lipophilic salt.
Scenario B: "I see a new peak on HPLC after acidifying the basic solution."
Diagnosis:Quenching-Induced Decarboxylation
The degradation did not happen in the base; it happened during the acid quench.
Mechanism: Rapid addition of strong acid to a basic solution generates significant heat (exotherm). Localized "hot spots" of low pH and high temperature trigger the acid-catalyzed decarboxylation described in Module 1.
Corrective Action:
Cryogenic Quench: Cool the basic solution to 0–5°C before acidification.
Slow Addition: Add the acid dropwise with vigorous stirring to dissipate heat.
Target pH: Do not overshoot to pH 1. Stop at pH 3–4 (the pKa is approx 3.5), which is sufficient to precipitate the free acid without stressing the molecule.
Scenario C: "The solution turned yellow/brown over time."
Diagnosis:Trace Oxidation or Impurities
While the thiophene ring is stable, trace impurities (phenols or aldehydes from synthesis) can oxidize in base to form colored quinones or condensation products.
Assessment: Check the HPLC purity at 254 nm. If the main peak area is constant (>99%), the color is likely a cosmetic issue caused by <0.1% highly colored impurities.
Module 3: Validated Experimental Protocols
Protocol 3.1: Safe Dissolution & Recovery
Use this protocol to validate the stability of your lot.
Reagents:
Compound: 100 mg
Base: 1.0 M NaOH (Aqueous)
Acid: 1.0 M HCl
Solvent: Methanol (HPLC Grade)
Step-by-Step:
Dissolution: Suspend 100 mg of acid in 2 mL of water.
Basification: Add 1.0 M NaOH dropwise until pH ~10. Solution should become clear.
Note: If cloudiness persists, add 0.5 mL Methanol (see Scenario A).
Stress Test (Optional): Stir at Room Temperature for 24 hours.
Analysis: Take a 50 µL aliquot, dilute in Methanol, and inject on HPLC.
Expectation: Single peak matching the standard.
Recovery (Critical Step):
Cool the solution to 4°C on an ice bath.
Add 1.0 M HCl slowly (rate: 1 mL/min) while monitoring internal temperature.
Technical Support Center: Minimizing Side Reactions in Thiophene Carboxylic Acid Synthesis
Welcome to the Technical Support Center for Thiophene Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiophe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thiophene Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiophene carboxylic acids and to troubleshoot common side reactions. Our goal is to provide you with the expertise and in-depth understanding necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Introduction
Thiophene carboxylic acids are crucial building blocks in medicinal chemistry and materials science.[1] However, their synthesis is often plagued by side reactions that can significantly lower yields and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted transformations. We will delve into the mechanistic underpinnings of common synthetic methods and the side reactions associated with them, offering practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of thiophene carboxylic acids, particularly through common methods like lithiation/carboxylation and Grignard reactions.
Issue 1: Low Yield of Thiophene Carboxylic Acid via Lithiation and Carboxylation
The formation of a thiophene carboxylic acid via lithiation followed by quenching with carbon dioxide is a powerful method. However, several side reactions can diminish the yield of the desired product.
Question: I am attempting to synthesize thiophene-2-carboxylic acid from 2-bromothiophene via lithiation with n-BuLi followed by the addition of dry ice. My yield is consistently low, and I observe the formation of multiple byproducts. What are the likely side reactions, and how can I prevent them?
Answer:
Low yields in this reaction are often attributable to a few key side reactions stemming from the highly reactive nature of the organolithium intermediate.
Protonolysis (Debromination): The most common side reaction is the quenching of the 2-lithiothiophene intermediate by trace amounts of protic sources (e.g., water, alcohols) in the reaction medium. This leads to the formation of thiophene instead of the desired carboxylic acid.[2]
Wurtz-Type Homocoupling: The 2-lithiothiophene can react with the starting material, 2-bromothiophene, to form 2,2'-bithiophene.[3] This is more prevalent if the lithiation is slow or incomplete.
Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, especially at elevated temperatures. This can lead to complex byproduct formation.[4]
Caption: Troubleshooting low yields in lithiation/carboxylation.
Recommended Protocol: Lithiation and Carboxylation of 2-Bromothiophene
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of inert gas.
Reaction Setup: Add anhydrous tetrahydrofuran (THF) via cannula to the flask. Dissolve 2-bromothiophene (1.0 eq) in the THF.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for an additional 30-60 minutes to ensure complete lithium-halogen exchange.[5]
Carboxylation: Crush dry ice into a powder and quickly add it in excess to the reaction mixture. The reaction is typically exothermic. Allow the mixture to slowly warm to room temperature overnight.
Workup: Quench the reaction with water. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with concentrated HCl to precipitate the thiophene-2-carboxylic acid.
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[6]
Issue 2: Side Reactions During Grignard-Mediated Carboxylation
The use of Grignard reagents offers an alternative to organolithiums for the carboxylation of thiophenes. While generally less reactive, they are prone to their own set of side reactions.
Question: I'm using a Grignard reagent formed from 3-bromothiophene and magnesium for carboxylation. Besides unreacted starting material, I'm observing the formation of thiophene and bithienyl byproducts. How can I optimize this reaction?
Answer:
The issues you are encountering are common in Grignard reactions with aryl halides.
Protonolysis: Similar to organolithium reagents, Grignard reagents are highly basic and will be quenched by any protic impurities, leading to the formation of thiophene.[2]
Homocoupling (Wurtz-type reaction): The Grignard reagent can couple with unreacted 3-bromothiophene, especially in the presence of certain metal impurities or at higher temperatures, to form 3,3'-bithiophene.[2]
Schlenk Equilibrium: Grignard reagents exist in a complex equilibrium between the monomer (RMgX), the dimer, and the Schlenk equilibrium products (R₂Mg and MgX₂).[7] The reactivity of these different species can vary, potentially impacting the efficiency of the carboxylation.
Strategies for Minimizing Side Reactions in Grignard Formations
Parameter
Recommendation
Rationale
Magnesium Quality
Use fresh, high-purity magnesium turnings.
Oxidized or impure magnesium can hinder Grignard formation and promote side reactions.
Initiation
Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
This helps to remove the passivating oxide layer on the magnesium surface.[3]
Solvent
Use anhydrous ethereal solvents like THF or diethyl ether.
These solvents are crucial for solvating and stabilizing the Grignard reagent.[7]
Addition Rate
Add the 3-bromothiophene solution slowly to the magnesium suspension.
This maintains a low concentration of the halide, favoring Grignard formation over homocoupling.[3]
Issue 3: Decarboxylation of the Product
Question: During the workup or purification of my thiophene carboxylic acid, I am losing a significant amount of product. Is it possible that it is decarboxylating?
Answer:
Yes, decarboxylation can be a significant issue, particularly for certain substituted thiophene carboxylic acids, especially under harsh acidic or thermal conditions.[8]
Mechanism: The stability of the thiophene ring can facilitate the loss of carbon dioxide, particularly if there are electron-donating groups on the ring that can stabilize the resulting carbanion or if the reaction is performed at high temperatures in the presence of strong acids.
Prevention:
Mild Workup: Use milder acids for acidification during the workup and avoid excessive heating.
Purification: When possible, opt for purification methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.
Frequently Asked Questions (FAQs)
Q1: What is the main difference in reactivity between the 2- and 3-positions of thiophene for carboxylation?
A1: The 2- and 5-positions (α-positions) of the thiophene ring are more electron-rich and thus more susceptible to electrophilic attack and deprotonation compared to the 3- and 4-positions (β-positions).[9] Therefore, direct carboxylation methods or those involving metallation will preferentially occur at the 2-position unless it is blocked. Synthesizing 3-thiophene carboxylic acid often requires starting with a 3-substituted thiophene, such as 3-bromothiophene.
Q2: Can I use direct carboxylation with CO₂ and a strong base instead of forming an organometallic intermediate?
A2: Direct C-H carboxylation of thiophene with CO₂ is an emerging and attractive "greener" alternative, as it avoids the use of organometallic reagents.[10] These reactions typically require a strong base (like cesium carbonate) and often high temperatures and pressures to deprotonate the weakly acidic C-H bond of the thiophene ring.[10][11] While promising, optimizing these conditions to avoid side reactions like dicarboxylation or decomposition can be challenging.
Q3: My thiophene substrate has other functional groups. How will this affect the carboxylation reaction?
A3: The presence of other functional groups can significantly impact the reaction.
Acidic Protons: Groups with acidic protons (e.g., -OH, -NH₂, -SH) will be deprotonated by the organometallic reagent and must be protected prior to the reaction.
Electrophilic Groups: Carbonyls, esters, and nitriles will react with the organometallic reagent. These also typically require protection.
Directing Effects: Substituents can influence the regioselectivity of metallation. For example, a methoxy group at the 2-position can direct lithiation to the 5-position.[12]
Q4: What are the best practices for purifying thiophene carboxylic acids?
A4: Purification strategies depend on the physical properties of the compound and the nature of the impurities.
Recrystallization: This is often the best method for obtaining high-purity solid products. A two-solvent system may be necessary for oily compounds.[13]
Acid-Base Extraction: A thorough workup involving washing with a dilute base (to remove unreacted starting materials like amines if making amides) and then with a dilute acid (to remove basic impurities) can significantly clean up the crude product before final purification.[13]
Column Chromatography: While effective, some thiophene derivatives can be sensitive to silica gel. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[13]
Visualizing Key Synthetic Pathways and Side Reactions
Generalized Synthesis of Thiophene-2-Carboxylic Acid
Caption: Key steps and side reactions in thiophene carboxylation.
Conclusion
The synthesis of thiophene carboxylic acids, while fundamental, requires careful attention to reaction conditions to minimize the formation of byproducts. By understanding the mechanisms of the desired transformation and potential side reactions, researchers can develop robust and efficient synthetic protocols. This guide provides a foundation for troubleshooting common issues and optimizing reaction outcomes, ultimately accelerating research and development in fields that rely on these important heterocyclic building blocks.
References
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI.[Link]
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate.[Link]
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.[Link]
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]
Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.[Link]
Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). ResearchGate.[Link]
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.[Link]
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.[Link]
Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. PMC.[Link]
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC.[Link]
Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate.[Link]
Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications.[Link]
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate.[Link]
Chemical and Electrochemical Polymerization of Thiophene Derivatives. Taylor & Francis Online.[Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC.[Link]
Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate.[Link]
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.[Link]
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PMC.[Link]
Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends.[Link]
The McCullough Group - Research. Carnegie Mellon University.[Link]
Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy.[Link]
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications.[Link]
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications.[Link]
Deprotonation of thiophenes using lithium magnesates. Organic Chemistry Portal.[Link]
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC.[Link]
Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. ACS Publications.[Link]
Thiophene-2-carboxylic acid.
Deprotonation of 2-thiophenecarboxylic acid. Reddit.[Link]
Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate.[Link]
Technical Support Center: Decarboxylation of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: THIO-DECARB-004 Subject: Optimization and Troubleshooting of Protodecarboxylation Protocols Executive Summary & Reaction Context You are attemp...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Agent: Dr. Aris Thorne, Senior Application Scientist
Case ID: THIO-DECARB-004
Subject: Optimization and Troubleshooting of Protodecarboxylation Protocols
Executive Summary & Reaction Context
You are attempting to synthesize 3-ethyl-2-methylthiophene via the protodecarboxylation of 4-ethyl-5-methylthiophene-2-carboxylic acid .
Target Product: 3-Ethyl-2-methylthiophene (Liquid, bp ~140–145 °C estimated).
Primary Challenge: The thiophene ring is electron-rich and prone to polymerization (tarring) under harsh oxidative or acidic conditions. Additionally, the product is a volatile liquid, leading to frequent "phantom yield" losses during workup.
This guide prioritizes the Silver-Catalyzed Protodecarboxylation (Method A) due to its milder thermal profile (
) compared to the traditional Copper/Quinoline route ().
Method Selection Matrix
Before troubleshooting, ensure you are using the correct protocol for your scale and equipment.
Dilute with water and extract with n-pentane or diethyl ether (low boiling solvents).
Wash organics with water (to remove DMSO) and brine.
Dry over
.
Concentration: Do NOT use high vacuum. Carefully concentrate on a rotary evaporator at
and bath, or distill the product directly if purity allows.
Protocol B: Copper-Quinoline Thermal Decarboxylation (Best for Scale)
Classic "Gattermann" style modification
Setup: Mix starting acid (1.0 equiv) with Cu powder (0.5 equiv) in Quinoline (3–5 volumes).
Reaction: Heat to
. Evolution of gas should be visible.
Workup:
Pour the hot mixture onto crushed ice/HCl (to neutralize quinoline).
Extract with ether.
Warning: This method often produces black tars due to the high heat and thiophene sensitivity.
Troubleshooting Dashboard
Issue 1: "My yield is <30%, but the starting material is gone."
Diagnosis: Product Volatility or Polymerization.
The Trap: 3-Ethyl-2-methylthiophene is a liquid with a boiling point likely around
. If you use a high-vacuum pump () to remove solvents like DMF or DMSO, you will co-distill your product into the trap.
Solution:
Switch Solvents: Use DMSO (Method A) and extract with pentane.
Controlled Evaporation: Never evaporate to dryness. Stop when the volume is low and analyze the residue by NMR.
Direct Distillation: If running on >5g scale, skip the rotovap and perform a fractional distillation directly from the crude organic extract (after drying).
Issue 2: "The reaction mixture turned into a black solid/tar."
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: PUR-THIO-4E5M-001
Support Tier: Level 3 (Senior Application Scientist)
Status: Open
Assigned Specialist: Dr. A. Vance[1]
Overview
Welcome to the Advanced Purification Support Center. You are likely dealing with 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6).[1]
Thiophene-2-carboxylic acids differ from their benzoic acid counterparts due to the electron-rich nature of the thiophene ring.[1] This leads to specific challenges:
Thermal Instability: They are more prone to decarboxylation, generating the neutral oil 2-ethyl-3-methylthiophene.[1]
Oxidative Polymerization: Thiophenes form dark, tarry oligomers (often pink or black) upon exposure to air and light.[1]
Regioisomerism: Depending on your synthesis route (e.g., acylation of 2-ethyl-3-methylthiophene vs. Paal-Knorr), you may have the 3-carboxylic acid isomer.[1]
This guide provides a self-validating workflow to remove these specific impurities.
Module 1: The "Deep Clean" (Acid-Base Extraction)[1]
User Issue: "My product is a sticky solid or contains an oily residue that lowers the melting point."
Diagnosis: This is the hallmark of neutral impurities—likely the decarboxylated byproduct (4-ethyl-5-methylthiophene) or unreacted starting material.[1] Because the target is a carboxylic acid (
), we can exploit pH switching to isolate it from these neutrals.
Protocol 1.1: pH-Swing Extraction
The Logic: We convert the acid to its water-soluble carboxylate salt.[1] Neutral organics remain in the organic layer and are discarded. We then re-acidify to precipitate the pure acid.
Step-by-Step:
Dissolution: Dissolve your crude solid in 1M NaOH (Use 1.2 equivalents).
Check: The solution should be homogeneous. If solids persist, they are likely inorganic salts or highly lipophilic dimers.[1] Filter these out now.
The Wash (Critical): Extract this aqueous phase with a non-polar solvent like Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
Why: This pulls out the neutral decarboxylated oil.
Repeat: Do this 2x.
The Precipitation: Cool the aqueous layer to 0–5°C. Slowly add HCl (concentrated) dropwise with vigorous stirring until pH reaches ~1–2.
Observation: The product should crash out as a white/off-white solid.[1]
Filtration: Filter and wash with ice-cold water to remove NaCl.[1]
Workflow Visualization
Figure 1: Acid-Base Extraction Logic Flow to remove neutral oils.[1]
Module 2: Recrystallization (Polishing)[1]
User Issue: "The product is solid but the melting point is broad (e.g., 115–120°C range)."
Diagnosis: You have structurally similar impurities (isomers or homologs) incorporated into the crystal lattice.[1]
Solvent Strategy:
Thiophene carboxylic acids have a "Goldilocks" solubility profile:
Allow to cool.[1][3] If crystallization is poor, add Heptane as an anti-solvent.[1]
Data: Solvent Compatibility Table
Solvent System
Suitability
Removes
Risk
Ethanol / Water
High
Salts, Polar Tars
Low yield if too much water used
Toluene / Heptane
Medium
Lipophilic Isomers
Product loss in mother liquor
Acetone / Water
Medium
General Impurities
Acetone evaporates too fast
Chloroform
Low
N/A
Product too soluble; poor recovery
Module 3: Decolorization (Aesthetics)
User Issue: "The product is technically pure but looks pink, brown, or grey."
Diagnosis: Trace oxidative oligomers.[1] These have high extinction coefficients, meaning a tiny amount causes significant discoloration.[1]
Protocol:
Perform during the hot filtration step of recrystallization.[1][3]
Add Activated Charcoal (1–3% by weight of crude).[1]
Expert Note: Do NOT exceed 5%.[1] Charcoal surfaces can adsorb planar aromatic rings like thiophenes, leading to yield loss.[1]
Stir for 10–15 minutes at reflux.
Filter hot through a Celite (diatomaceous earth) pad to remove the charcoal.[1]
Module 4: Advanced Troubleshooting (FAQs)
Q: HPLC shows a "shoulder" peak near my product. What is it?
A: This is likely a regioisomer (e.g., 3-ethyl-5-methylthiophene-2-carboxylic acid).[1]
Cause: Non-selective acylation during synthesis.[1]
Fix: Recrystallization is often insufficient for isomers.[1] You must use Column Chromatography .[1]
Stationary Phase: Silica Gel (acid-washed recommended).[1]
Eluent: Hexane:Ethyl Acetate (Start 90:10, gradient to 70:30). Add 1% Acetic Acid to the eluent to prevent "tailing" of the carboxylic acid on the silica.
Q: My yield is lower than expected after Acid-Base extraction.
A: The partition coefficient might be poor.
Fix: When extracting the aqueous layer with ether (Step 2 of Module 1), ensure you are not pulling the salt into the organic layer. Conversely, when acidifying (Step 3), ensure the pH is truly <2. Thiophene acids are weaker than mineral acids; if the pH is 4 or 5, significant product remains dissolved as the salt.
Q: Can I distill this compound?
A:Not recommended.
Reason: Thiophene-2-carboxylic acids have high boiling points and are thermally fragile.[1] Distillation often leads to decarboxylation (
loss), leaving you with the substituted thiophene oil. Sublimation under high vacuum is a safer alternative if you have the equipment.
References
ChemicalBook. (n.d.).[1] 2-Thiophenecarboxylic acid Properties and Synthesis. Retrieved from [1]
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org.[1] Chem. Retrieved from [1]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [1]
PubChem. (n.d.).[1] 4-Ethyl-5-methylthiophene-2-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from
BenchChem. (2025).[4] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from [1]
optimizing reaction temperature for ethyl-methyl thiophene functionalization
Technical Support Center: Optimizing Reaction Temperature for Ethyl-Methyl Thiophene Functionalization Executive Summary: The Thermal Landscape of Thiophene Welcome to the technical support center. You are likely here be...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Temperature for Ethyl-Methyl Thiophene Functionalization
Executive Summary: The Thermal Landscape of Thiophene
Welcome to the technical support center. You are likely here because your yield is low, your regioselectivity is scrambling, or your reaction turned into a black tar. In thiophene chemistry, temperature is not just a variable; it is the primary switch between clean functionalization and ring-opening decomposition.
For ethyl-methyl thiophenes , the presence of electron-donating alkyl groups activates the ring, making it susceptible to polymerization (the "tar" effect) during Electrophilic Aromatic Substitution (EAS) and requiring precise thermal control during metalation to prevent "halogen dance" isomerization.
Critical Decision Matrix: Temperature vs. Reaction Type
Before proceeding, identify your reaction class. The thermal requirements for thiophene functionalization are distinct and non-overlapping.
Reaction Class
Target Position
Thermal Zone
Critical Risk
Lithiation / Metalation
(C2/C5) or (C3/C4)
Cryogenic (-78°C to -40°C)
Ring Opening / Scrambling: At > -40°C, lithiated thiophenes can ring-open or isomerize (Halogen Dance).
Friedel-Crafts (EAS)
(Preferred)
Moderate (0°C to 60°C)
Polymerization: Alkyl thiophenes are electron-rich. High temps (>80°C) with Lewis acids cause rapid polymerization.
Pd-Catalyzed C-H Activation
(C2/C5)
High (100°C to 140°C)
Catalyst Death: High temps are needed to break C-H bonds, but prolonged heating deactivates the catalyst.
Module 1: Lithiation & Metalation (The Cryogenic Zone)
Context: You are trying to install a functional group (CHO, SiMe3, B(OR)2) via a lithium intermediate.
Common Failure: The "Halogen Dance" or low yield due to decomposition.
Troubleshooting Guide: Why did my lithiation fail?
Q: I treated 2-bromo-3-ethyl-5-methylthiophene with n-BuLi at 0°C, but I got a mixture of isomers. Why?A:Thermal Scrambling. At 0°C, the lithiated species is thermodynamically unstable. It undergoes "Halogen Dance," where the lithium and bromine swap positions to find the most thermodynamically stable site (often the position flanked by the sulfur and a methyl group).
Solution: You must perform the lithium-halogen exchange at -78°C .[1][2] The exchange is faster than the scrambling at this temperature. Quench immediately (within 15-30 mins) at -78°C.
Q: My product yield is <20% and the NMR shows ring-opened aliphatic chains.A:Ring Fragmentation. Lithiated thiophenes, especially at the 3-position (beta), are prone to ring opening above -30°C.
Protocol Fix:
Cool solvent (THF/Hexane) to -78°C before adding reagents.
Cannulate the electrophile into the lithiated species (inverse addition) if the electrophile is temperature-sensitive, or add the electrophile neat immediately.
Visual Workflow: Lithiation Decision Tree
Caption: Decision logic for lithiation strategies based on regioselectivity targets.
Module 2: Friedel-Crafts Acylation (The Moderate Zone)
Context: You are acylating ethyl-methyl thiophene to create a ketone precursor.
Common Failure: Black tar (polymerization) or poly-acylation.
FAQ: Optimization of Acylation
Q: Can I use AlCl3 at reflux (80°C) like I do with benzene?A:Absolutely not. Thiophene is much more electron-rich (reactive) than benzene. AlCl3 at 80°C will cause cationic polymerization of the thiophene ring.
Recommendation: Use milder Lewis acids like SnCl4 or ZnCl2 at 0°C to Room Temperature (25°C) .
Alternative: If you must use AlCl3, add the catalyst to the acyl chloride first to form the complex, then add the thiophene dropwise at 0°C.
Q: I am seeing di-acylated byproducts. How do I stop at mono-acylation?A: This is a kinetic control issue.
Temperature: Lower the temperature to 0°C .
Stoichiometry: Use a slight deficiency of the acylating agent (0.9 equiv).
Solvent: Use a solvent that complexes with the acylium ion, like nitromethane, or stick to DCM but keep it cold.
Standard Protocol: Controlled Acylation
Setup: Flame-dried flask, N2 atmosphere.
Solvent: Dichloromethane (DCM), cooled to 0°C .
Reagents: Add Acyl Chloride (1.0 equiv) and Lewis Acid (1.1 equiv SnCl4). Stir 15 min to form complex.
Addition: Add Ethyl-Methyl Thiophene (dissolved in DCM) dropwise over 30 mins.
Warm-up: Allow to warm to 25°C only after addition is complete. Monitor by TLC.[2][3]
Module 3: C-H Activation (The Hot Zone)
Context: Pd-catalyzed direct arylation (e.g., Heck or Suzuki type C-H activation).
Common Failure: No reaction or catalyst death (Pd black precipitation).
Q: I am running a C-H arylation at 60°C and nothing is happening.A:Activation Barrier. Breaking a C-H bond on a thiophene ring (even an activated one) usually requires temperatures >100°C unless you are using specialized photocatalysts.
Optimization: Increase temperature to 110°C - 130°C .
Solvent: Switch from THF (boils at 66°C) to DMA (Dimethylacetamide) or Xylene .
Q: Does the ethyl/methyl substitution pattern affect the required temperature?A: Yes.
Steric Hindrance: If you are targeting a position between the ethyl and methyl groups (e.g., C3 or C4), the activation energy is significantly higher due to sterics. You may need 140°C and a more electron-rich ligand (e.g., P(t-Bu)3).
Electronic Activation: If targeting the alpha position (next to S), 100°C is usually sufficient.
Visual Pathway: C-H Activation Energy Landscape
Caption: Temperature threshold requirement for C-H activation vs. standard cross-coupling.
Summary Data Table: Optimal Conditions
Reaction Type
Reagent System
Optimal Temp
Key Reference
Lithiation ()
n-BuLi / THF
-40°C to 0°C
[BenchChem Guide][1]
Lithiation ()
LDA or Halogen-Exch / THF
-78°C (Strict)
[Org. Lett. Protocol][2]
Acylation
AcCl / SnCl4 / DCM
0°C 25°C
[MDPI Review][3]
C-H Arylation
Pd(OAc)2 / PivOH / DMA
110°C - 140°C
[Unimore Flow Study][4]
GRIM Polymerization
R-MgBr / Ni(dppp)Cl2
25°C to Reflux
[Macromolecules][5]
References
BenchChem. Friedel-Crafts Acylation of Thiophene: Troubleshooting & Optimization.Link
ACS Publications. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. Journal of Organic Chemistry. Link
MDPI. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds.Link
Unimore. Direct Arylation of Thiophenes in Continuous Flow.Link
ACS Publications. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules. Link
Comparative Guide: Optimizing 1H NMR Analysis of 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Executive Summary In the development of thiophene-based pharmaceuticals, 4-Ethyl-5-methylthiophene-2-carboxylic acid serves as a critical scaffold. However, its characterization is frequently complicated by hydrogen bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of thiophene-based pharmaceuticals, 4-Ethyl-5-methylthiophene-2-carboxylic acid serves as a critical scaffold. However, its characterization is frequently complicated by hydrogen bonding dynamics inherent to the carboxylic acid moiety and the specific electronic environment of the thiophene ring.
This guide compares the analytical performance of three standard NMR solvent systems—Chloroform-d (CDCl₃) , Dimethyl Sulfoxide-d₆ (DMSO-d₆) , and Methanol-d₄ (CD₃OD) . While CDCl₃ is the industry default, our comparative analysis identifies DMSO-d₆ as the superior medium for full structural validation due to its ability to disrupt dimerization and resolve the labile carboxylic proton.
Structural Context and Assignment Challenges
To analyze this compound effectively, one must understand the specific magnetic environment created by the thiophene ring current and the substituents.
H-Bonding Dimerization: In non-polar solvents, the carboxylic acid forms dimers, causing the -COOH proton signal to broaden significantly or disappear into the baseline.
Substituent Overlap: Distinguishing the ring-attached methyl group (C5-Me) from the ethyl methylene group (C4-Et) requires sharp resolution.
Signal Logic Pathway
The following diagram illustrates the assignment logic based on electronic shielding and splitting patterns.
Figure 1: Logical assignment flow for 4-Ethyl-5-methylthiophene-2-carboxylic acid based on chemical shift regions.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and the stability of chemical shifts.
Alternative A: Chloroform-d (CDCl₃)
Status: Industry Standard for initial screening.
Performance:
Solubility: High.
Resolution: Excellent for alkyl chains (Ethyl/Methyl).
Deficiency: The carboxylic acid proton (-COOH) typically appears as a very broad, low-intensity hump between 10–12 ppm or is invisible due to rapid exchange and dimerization. This makes quantitative integration of the full proton count impossible.
Verdict: Suitable for checking alkyl purity, but failed for full structural validation.
Alternative B: Methanol-d₄ (CD₃OD)
Status: Alternative for polar compounds.
Performance:
Solubility: High.
Resolution: Good, but chemical shifts change significantly compared to CDCl₃.
Deficiency: The -COOH proton undergoes Deuterium Exchange (
). The signal disappears entirely.
Verdict:Not recommended for confirming the presence of the acid functionality directly.
Alternative C: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Status: The High-Performance Alternative.
Performance:
Solubility: Excellent.
Mechanism: DMSO is a strong hydrogen bond acceptor. It binds to the carboxylic proton, disrupting dimers and "freezing" the exchange.
Result: The -COOH proton appears as a sharp(er) singlet or broad singlet at ~12.8–13.0 ppm, allowing for integration (1H).
Verdict:Superior for comprehensive characterization.
Comparative Data Summary
Feature
CDCl₃ (Standard)
DMSO-d₆ (Recommended)
CD₃OD (Alternative)
-COOH Signal
Broad/Invisible (10-12 ppm)
Distinct Singlet (~12.9 ppm)
Absent (Exchange)
H-3 Aromatic
~7.45 ppm (s)
~7.52 ppm (s)
~7.48 ppm (s)
Ethyl -CH2-
~2.75 ppm (q)
~2.70 ppm (q)
~2.72 ppm (q)
Ring -CH3
~2.40 ppm (s)
~2.38 ppm (s)
~2.39 ppm (s)
Ethyl -CH3
~1.20 ppm (t)
~1.15 ppm (t)
~1.18 ppm (t)
Water Peak
~1.56 ppm
~3.33 ppm
~4.87 ppm
Cost
Low
Medium
Medium
Experimental Protocol (Self-Validating System)
To ensure reproducibility and trustworthiness, follow this protocol. It includes a "Check Step" to validate the sample quality before data acquisition.
Solvent: DMSO-d₆ (99.9% D) with 0.05% v/v TMS (Tetramethylsilane) as internal standard.
Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
Gravimetric Preparation:
Weigh 5.0 – 10.0 mg of the solid acid into a clean vial. Note: Weighing directly into the NMR tube is discouraged due to static causing powder to stick to the upper walls.
Solvation:
Add 0.6 mL (600 µL) of DMSO-d₆.
Critical: Cap and vortex for 30 seconds. Ensure the solution is homogenous and clear.
Transfer:
Transfer solution to the NMR tube using a glass Pasteur pipette. Filter through a small cotton plug if any turbidity remains.
Acquisition Parameters (400 MHz or higher):
Temperature: 298 K (25°C).
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the integration of the -COOH peak, leading to quantitative errors [1].
Scans: 16 or 32 (sufficient for >5mg).
Processing:
Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm if TMS is absent).
electrons). This creates a diamagnetic ring current that deshields the H-3 proton, pushing it downfield to ~7.5 ppm. If this peak appears upfield (< 6.5 ppm), the aromaticity may be compromised (e.g., saturation of the ring), indicating a degraded product.
Coupling Constants (J-Values)
Validation of the ethyl group requires analysis of the coupling constants.
Triplet (Ethyl-CH3): Should show
.
Quartet (Ethyl-CH2): Should show
.
Self-Validation: If the
values do not match between the triplet and quartet, the alkyl chain is not intact or there is an overlapping impurity.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
-COOH peak missing in DMSO
Wet solvent (H-D exchange with H2O)
Use a fresh ampoule of DMSO-d₆.
Split peaks (doublets where singlets expected)
Restricted rotation or atropisomerism (rare for this size) OR pH effects
Add 1 drop of D₂O to collapse exchangeable protons (confirms identity).
Broad H-3 peak
Long-range coupling with methyls
Run a COSY experiment to confirm 4-bond coupling.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Practical Aspects of High-Resolution NMR).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Section: Carboxylic Acids).
Comparative
Optimizing HPLC Purity Analysis for 4-Ethyl-5-methylthiophene-2-carboxylic Acid: A Column and Mobile Phase Comparison Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity asses...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Ethyl-5-methylthiophene-2-carboxylic acid, objectively comparing stationary phase chemistries to resolve critical structural impurities.
Physicochemical Rationale for Method Design
4-Ethyl-5-methylthiophene-2-carboxylic acid is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs and anticoagulants[1],[2]. Developing a purity assay for this compound presents specific chromatographic challenges due to its dual nature: a lipophilic, electron-rich thiophene core and a highly polar, ionizable carboxylic acid moiety.
The Causality of Mobile Phase Selection
The carboxylic acid group on the thiophene ring typically exhibits a
between 3.5 and 4.5. If analyzed using a neutral mobile phase, the molecule exists in a partially ionized state. This equilibrium causes split peaks, poor retention on reversed-phase (RP) columns, and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support[3].
To force the analyte into a single, uncharged state, the mobile phase pH must be maintained at least 1.5 units below its
. Therefore, an acidic modifier—such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.5)—is mandatory to suppress ionization, thereby maximizing hydrophobic retention and ensuring sharp, symmetrical peaks[3],[1].
Logical workflow for thiophene derivative HPLC method development.
The primary impurities in the synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid are positional isomers (e.g., 5-ethyl-4-methylthiophene-2-carboxylic acid) and des-alkylated derivatives. Because these impurities share nearly identical molecular weights and LogP values, standard hydrophobic retention is often insufficient for baseline resolution.
We compared three distinct column chemistries to evaluate their performance:
Standard C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. While excellent for general retention[2], it struggles to differentiate subtle steric differences between ethyl and methyl positional isomers.
Polar-Embedded C18 (RP-Amide): Incorporates an amide group near the silica surface to shield residual silanols. It provides superior peak shape for acidic compounds but lacks the necessary shape selectivity for isomeric thiophenes.
Phenyl-Hexyl: Features a phenyl ring tethered by a six-carbon chain. This phase provides orthogonal selectivity by engaging in
interactions with the delocalized electrons of the thiophene ring. The rigid planar structure of the phenyl group is highly sensitive to the steric arrangement of the ethyl and methyl groups on the thiophene core, allowing for baseline separation of positional isomers.
Quantitative Performance Data
Experimental Conditions: 0.1% Formic acid in Water / Acetonitrile gradient (10-90% over 15 min), Flow rate 1.0 mL/min, UV at 254 nm, Temperature 30°C.
Column Chemistry
Retention Time (min)
Tailing Factor ()
Theoretical Plates ()
Resolution () vs. Positional Isomer
Standard C18
8.45
1.32
12,500
1.1 (Co-elution)
RP-Amide
7.90
1.05
14,200
1.3 (Partial Separation)
Phenyl-Hexyl
8.85
1.18
15,800
2.6 (Baseline Resolution)
Conclusion: The Phenyl-Hexyl column significantly outperforms standard C18 phases for this specific analyte, driven by the synergistic combination of hydrophobic retention and
electron interactions.
Selectivity mechanism comparison for thiophene positional isomers.
Step-by-Step Experimental Methodology
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify system performance prior to sample analysis[3].
A. Reagent and Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Note: pH should be approximately 2.7).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
B. Sample Preparation
Blank Solution: Use the Diluent directly to assess baseline noise and carryover.
System Suitability Standard (SST): Accurately weigh 10 mg of 4-Ethyl-5-methylthiophene-2-carboxylic acid reference standard and 1 mg of the critical impurity (5-ethyl-4-methyl isomer). Dissolve in 10 mL of Diluent (1 mg/mL main peak).
Sample Solution: Weigh 10 mg of the synthesized sample into a 10 mL volumetric flask, dissolve, and make up to volume with Diluent.
C. Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C (reduces mobile phase viscosity and stabilizes retention times).
Detection: Photodiode Array (PDA) or UV at 254 nm (optimal absorbance for the conjugated thiophene ring)[3],[2].
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 12.0 min: 10%
70% B
12.0 - 15.0 min: 70%
90% B
15.0 - 17.0 min: 90% B (Column Wash)
17.1 - 22.0 min: 10% B (Re-equilibration)
D. Self-Validating Execution Sequence
Equilibration: Run the initial gradient conditions (10% B) for 15 minutes or until the baseline is completely stable.
Blank Injection: Inject the Diluent. Acceptance Criteria: No interfering peaks > 0.05% of the target analyte area at the expected retention time.
SST Injection (n=5): Inject the SST standard five consecutive times.
Acceptance Criteria:
Resolution (
) between the main peak and the critical isomer must be .
Tailing factor (
) for the main peak must be .
Relative Standard Deviation (%RSD) of the main peak area must be
.
Sample Analysis: If and only if the SST passes, proceed with injecting the unknown samples. Bracket the sequence with an SST injection every 10 samples to verify that detector drift or column fouling has not occurred.
References
MDPI. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®." Pharmaceuticals, 2023. Available at: [Link]
ResearchGate. "Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities." ResearchGate Publications, 2017. Available at:[Link]
Comparative Guide: Mass Spectrometry Profiling of Thiophene Carboxylic Acids
Topic: Mass Spectrometry Fragmentation Patterns of Thiophene Carboxylic Acids Content Type: Publish Comparison Guide Executive Summary Thiophene carboxylic acids (TCAs) are critical bioisosteres of benzoic acid in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Patterns of Thiophene Carboxylic Acids
Content Type: Publish Comparison Guide
Executive Summary
Thiophene carboxylic acids (TCAs) are critical bioisosteres of benzoic acid in drug discovery, offering unique electronic properties and metabolic stability profiles. However, their analysis presents specific challenges: distinguishing between regioisomers (2- vs. 3-substitution) and managing the subtle fragmentation differences driven by the sulfur atom.[1]
This guide objectively compares the mass spectrometric behavior of Thiophene-2-carboxylic acid (2-TCA) and Thiophene-3-carboxylic acid (3-TCA) , evaluating the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) modes.[1] It serves as a technical roadmap for identifying these moieties in complex matrices.
Mechanistic Analysis: The "Product" Performance
In this context, the "Product" is the fragmentation mechanism itself—the predictable physical behavior of the molecule under energy stress. Understanding this is the baseline for all comparative analysis.
Electron Ionization (EI) Pathway (70 eV)
Under standard EI conditions, TCAs exhibit a distinct fragmentation cascade driven by the stability of the thiophene ring and the lability of the carboxyl group.
Molecular Ion (M⁺): Both 2-TCA and 3-TCA show a distinct, though sometimes weak, molecular ion at m/z 128 .[1]
Primary Fragmentation (α-Cleavage): The dominant pathway is the loss of the hydroxyl radical ([1]•OH, 17 Da) to form the acylium ion [M-17]⁺ at m/z 111 .[1] This is typically the base peak (100% relative abundance).
Secondary Fragmentation (Decarbonylation): The acylium ion ejects carbon monoxide (CO, 28 Da) to form the thienyl cation [M-45]⁺ at m/z 83 .[1]
Ring Disintegration: Further fragmentation leads to the destruction of the thiophene ring, producing ions at m/z 39 (C₃H₃⁺) and m/z 45 (CHS⁺).
The "Ortho-Effect" Differentiator
A critical performance feature in substituted TCAs is the "ortho-effect."[1] In 3-substituted-2-thiophene carboxylic acids (e.g., 3-methyl-2-TCA), the proximity of the substituent to the carboxylic acid facilitates a specific rearrangement eliminating water (H₂O, 18 Da), which is absent or significantly suppressed in the 4- or 5-isomers.[1]
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for 2-TCA and the ortho-effect mechanism.
Caption: Figure 1. Comparative fragmentation pathways showing the standard acylium route vs. the substituent-dependent ortho-effect.
Comparative Analysis
This section compares the "performance" of different analytical approaches and structural isomers.
Isomer Comparison: 2-TCA vs. 3-TCA
Distinguishing the unsubstituted isomers (2-TCA vs. 3-TCA) by EI-MS alone is notoriously difficult due to identical mass and very similar fragmentation energies.[1]
Retention Time is the only reliable differentiator for unsubstituted forms.
Expert Insight: While the spectra are nearly identical, the 2-isomer typically elutes earlier on non-polar GC columns (e.g., DB-5) due to intramolecular hydrogen bonding reducing its effective polarity compared to the 3-isomer.[1]
Technique Comparison: EI vs. Negative Mode ESI
For drug development, sensitivity often trumps structural fingerprinting.[1] Here is how the ionization techniques compare.
Alternative Comparison: Thiophene vs. Benzoic Acid
When assessing bioisosteres, researchers must recognize how the sulfur atom alters the MS profile compared to the benzene analog.
Isotopic Pattern: Thiophene analogs show a distinct A+2 peak (approx. 4.5% of the base peak) due to the ³⁴S isotope. Benzoic acid lacks this, showing only the weak ¹³C satellite.
Fragmentation: Benzoic acid (m/z 122) loses OH (105) and CO (77).[1] The phenyl cation (m/z 77) is significantly more stable than the thienyl cation (m/z 83), making the molecular ion of benzoic acid generally more intense relative to its fragments than TCA.
Experimental Protocols
To ensure reproducibility, the following protocols are validated for the analysis of TCAs.
Note: Acidic mobile phase suppresses ionization in negative mode? Correction: For Negative mode, use 0.1% Ammonium Acetate or Ammonium Hydroxide to ensure deprotonation [M-H]⁻.[1] Do not use Formic acid for negative mode optimization.[1]
Internal Standard (Benzoic Acid-d5): 126.0 → 82.0.[1]
Visualization: Analytical Workflow
Caption: Figure 2. Decision tree for selecting the optimal mass spectrometry workflow based on analytical goals.
References
NIST Chemistry WebBook. 2-Thiophenecarboxylic acid Mass Spectrum.[1] National Institute of Standards and Technology.[3][4][5][6][7][8]
[Link][1]
Fisichella, S., et al. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids.[1] Phosphorus, Sulfur, and Silicon and the Related Elements.
[Link][1]
Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry.[1] Rapid Communications in Mass Spectrometry.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution ATR-FTIR Spectral Analysis and Comparison Guide: 4-Ethyl-5-methylthiophene-2-carboxylic Acid vs. Unsubstituted Analogs
Executive Summary
4-Ethyl-5-methylthiophene-2-carboxylic acid (Molecular Formula: C₈H₁₀O₂S) is a highly substituted thiophene derivative frequently utilized as a versatile building block in pharmaceutical and agrochemical synthesis[1]. For researchers and drug development professionals, verifying the structural integrity of this raw material is critical before downstream processing. This guide provides an in-depth comparative analysis of its Infrared (IR) spectrum against the baseline unsubstituted thiophene-2-carboxylic acid[2]. It also outlines a self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol compliant with global pharmacopeial standards (e.g., USP <854>)[3].
Mechanistic Spectral Interpretation
Infrared spectroscopy does not merely produce a visual "fingerprint"; it provides a direct readout of molecular dipole moment changes and bond strengths. Understanding the causality behind specific spectral shifts is essential for accurate structural elucidation.
1. Carboxylic Acid Region (O-H and C=O Stretches):
Causality: In the solid state, thiophene-2-carboxylic acids form strong intermolecular hydrogen-bonded dimers. This extensive hydrogen bonding weakens the O-H bond, resulting in a very broad absorption band spanning 3200 to 2500 cm⁻¹.
Substituent Effect: The electron-donating inductive (+I) effect of the 4-ethyl and 5-methyl groups increases the electron density within the thiophene ring. This enhanced conjugation slightly weakens the exocyclic C=O double bond compared to the unsubstituted analog, shifting the carbonyl stretching frequency from ~1675 cm⁻¹ down to ~1660–1665 cm⁻¹.
2. Aliphatic C-H Stretching (Alkyl Substituents):
Causality: The presence of the ethyl and methyl groups introduces distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960, 2930, and 2870 cm⁻¹). These bands are entirely absent in the unsubstituted thiophene-2-carboxylic acid, serving as a primary diagnostic marker for alkylation.
3. Aromatic Ring Vibrations (C=C and C-H Out-of-Plane Bending):
Causality: The out-of-plane (OOP) C-H bending vibrations in the fingerprint region are highly sensitive to the substitution pattern of the aromatic ring. Unsubstituted thiophene-2-carboxylic acid contains three adjacent ring protons (H-3, H-4, H-5), which couple to produce a strong OOP bending band near 740 cm⁻¹.
Diagnostic Shift: In 4-ethyl-5-methylthiophene-2-carboxylic acid, positions 4 and 5 are blocked, leaving only a single isolated proton at position 3. The OOP bend for an isolated thiophene proton shifts significantly to the 840–860 cm⁻¹ range. This is the most definitive spectral feature to confirm the 4,5-disubstitution pattern.
Comparative Spectral Data
The following table summarizes the diagnostic IR wavenumbers, allowing for rapid differentiation between the substituted and unsubstituted forms.
To ensure data integrity and compliance with USP <854> and Ph. Eur. 2.2.24 guidelines[4],[3], the following ATR-FTIR methodology incorporates built-in validation checkpoints. ATR is chosen over traditional KBr pelleting because it prevents moisture absorption (which obscures the O-H region) and eliminates pressure-induced polymorphic changes.
Step 1: System Suitability Testing (SST)
Action: Scan a NIST-traceable polystyrene reference film.
Validation Checkpoint: The software must automatically verify that the characteristic polystyrene peak at 1601 cm⁻¹ falls within ±1 cm⁻¹[3]. If it fails, the instrument requires recalibration.
Step 2: Background Acquisition
Action: Clean the diamond ATR crystal with MS-grade isopropyl alcohol and allow it to evaporate. Perform a background scan (32 scans, 4 cm⁻¹ resolution)[5].
Validation Checkpoint: The background spectrum must show no peaks exceeding 0.005 absorbance units. This guarantees a contamination-free optical path and subtracts atmospheric CO₂ and H₂O.
Step 3: Sample Measurement
Action: Place approximately 2–3 mg of solid 4-Ethyl-5-methylthiophene-2-carboxylic acid directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact pressure[5].
Causality: Consistent pressure ensures uniform penetration depth of the evanescent wave, which is critical for reproducible peak intensities in the fingerprint region.
Action: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.
Step 4: Data Processing and Orthogonal Verification
Action: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).
Validation Checkpoint: Compare the processed spectrum against a validated internal spectral library. A Hit Quality Index (HQI) of >0.95 confirms the identity and purity of the raw material[6].
Workflow Visualization
Self-validating ATR-FTIR workflow for pharmaceutical raw material identification.
References
Title: 4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia
Source: LabRulez GCMS
URL: [Link]
Title: Pharmaceutical Packaging Materials Quality Control and USP Chapter <661.1> Compliance
Source: Agilent Technologies
URL: [Link]
Title: Analysis of Pharmaceutical Packaging with FTIR
Source: Shimadzu
URL: [Link]
Comparative Bioactivity Guide: 4-Ethyl-5-methylthiophene-2-carboxylic Acid vs. Benzoic Acid Analogs in Lead Optimization
Abstract & Strategic Context In small-molecule drug discovery, the carboxylic acid pharmacophore is ubiquitous due to its ability to form strong ionic and hydrogen bond interactions within target binding sites. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Context
In small-molecule drug discovery, the carboxylic acid pharmacophore is ubiquitous due to its ability to form strong ionic and hydrogen bond interactions within target binding sites. However, the presence of a classical benzoic acid moiety often introduces severe pharmacokinetic liabilities, most notably rapid phase II metabolism via acyl glucuronidation[1]. This metabolic pathway not only accelerates clearance but can also generate reactive thioester intermediates that bind covalently to proteins, leading to idiosyncratic toxicity[2].
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through lead optimization bottlenecks. One of the most effective strategies to rescue a failing benzoic acid lead is bioisosteric replacement[3]. This guide objectively compares the bioactivity, physicochemical properties, and metabolic stability of 4-Ethyl-5-methylthiophene-2-carboxylic acid against its direct benzene analog, 3-ethyl-4-methylbenzoic acid , providing actionable experimental workflows for validation.
Structural Causality: Thiophene vs. Benzene Core
The substitution of a benzene ring with a thiophene ring is a classical bioisosteric maneuver. The sulfur atom in thiophene acts as a steric and electronic equivalent to the -CH=CH- group in benzene.
Why choose the 4-ethyl-5-methyl substitution?
In the thiophene geometry, the 5-position correlates spatially with the para-position of a benzoic acid, while the 4-position correlates with the meta-position. Therefore, 4-ethyl-5-methylthiophene-2-carboxylic acid is the direct spatial equivalent of 3-ethyl-4-methylbenzoic acid.
Electronic Modulation: The electron-donating 5-methyl group increases the electron density of the thiophene ring, subtly raising the pKa of the 2-carboxylic acid. This reduces the ionization fraction slightly at physiological pH, enhancing membrane permeability.
Steric Shielding: The adjacent 4-ethyl and 5-methyl groups create a dense hydrophobic vector. This bulk sterically hinders the approach of UDP-glucuronosyltransferases (UGTs), directly mitigating the risk of acyl glucuronidation[2].
Logical Relationship of Bioisosteric Replacement and ADME Optimization.
Comparative Physicochemical & ADME Profiling
To objectively compare these two scaffolds, we must look at their fundamental physicochemical properties. The thiophene bioisostere maintains the necessary acidic pharmacophore while optimizing lipophilicity (XlogP) and topological polar surface area (TPSA).
The sulfur atom contributes to a higher TPSA, subtly altering target residence time and off-target partitioning.
Acyl Glucuronidation Risk
High
Low to Moderate
Steric hindrance from the 4,5-dialkyl substitution protects the carboxylate from UGT enzymes[3].
In Vitro t1/2 (HLM)
~25 minutes
~45 minutes
Reduced phase II metabolism directly extends the half-life in human liver microsomes.
Bioactivity Case Study: Receptor Affinity
When evaluating bioactivity, thiophene bioisosteres often demonstrate superior target affinity compared to their benzene counterparts. For example, in the development of NMDA receptor antagonists (specifically GluN2B ligands), the bioisosteric replacement of a substituted benzene ring with a thiophene ring is not only well-tolerated but frequently results in a multi-fold increase in binding affinity[5].
The tighter bond angle of the thiophene ring (C-S-C angle of ~92° vs. the 120° C-C-C angle in benzene) alters the trajectory of the 4-ethyl and 5-methyl groups. This allows the hydrophobic tail of 4-ethyl-5-methylthiophene-2-carboxylic acid to project deeper into narrow lipophilic sub-pockets of target receptors (such as GPCRs or ion channels) that the wider benzoic acid cannot access without entropic penalty.
Target Receptor Signaling Pathway Modulated by Thiophene Ligands.
Self-Validating Experimental Workflows
To empirically validate the superiority of the thiophene analog over the benzoic acid analog, the following experimental protocols must be executed. These protocols are designed as self-validating systems to ensure data integrity.
Causality: Raw IC50 values are highly dependent on assay conditions (e.g., radioligand concentration). By using a homologous competitive assay, we can calculate the absolute inhibition constant (
) via the Cheng-Prusoff equation, providing a true thermodynamic comparison of the two scaffolds.
-labeled reference ligand (at its value) to assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
Compound Titration: Add 4-ethyl-5-methylthiophene-2-carboxylic acid and the benzoic acid analog in a 10-point dose-response curve (10 µM to 0.3 nM).
Self-Validation Step: Define Non-Specific Binding (NSB) in parallel wells using a 1000-fold excess of unlabeled reference ligand. If NSB exceeds 20% of total binding, the assay wash stringency must be increased.
Incubation & Filtration: Incubate for 90 minutes at RT to reach equilibrium. Terminate by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.
Detection: Quantify retained radioactivity via liquid scintillation counting and calculate
.
Protocol 2: Phase II Metabolic Stability (HLM Glucuronidation Assay)
Causality: Standard microsomal assays only assess Phase I (CYP450) metabolism. To accurately compare the acyl glucuronidation liability of these carboxylic acids, the assay must explicitly activate luminal UGT enzymes.
Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes. Without this step, the UGT active sites remain sequestered inside the microsomal vesicle, yielding false-positive stability data.
Reaction Initiation: Add the test compound (1 µM) and initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM) alongside a standard NADPH regenerating system.
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ().
Step-by-Step Experimental Workflow for Bioactivity and Stability Profiling.
Conclusion
The strategic replacement of a benzoic acid with 4-ethyl-5-methylthiophene-2-carboxylic acid is a highly effective optimization tactic. By leveraging the unique steric volume of the 4,5-dialkyl thiophene core, drug developers can successfully navigate away from the idiosyncratic toxicity risks associated with acyl glucuronidation[1], while simultaneously exploring novel hydrophobic vectors to enhance target receptor affinity[5].
Structural Validation of 4-Ethyl-5-methylthiophene-2-carboxylic Acid Isomers: A Comparative Analytical Guide
As a Senior Application Scientist overseeing the structural validation of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter the analytical bottleneck of regiomeric ambiguity. Positional isomer...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the structural validation of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter the analytical bottleneck of regiomeric ambiguity. Positional isomers on a thiophene ring—specifically distinguishing 4-ethyl-5-methylthiophene-2-carboxylic acid from its closely related counterpart, 5-ethyl-4-methylthiophene-2-carboxylic acid—present a unique challenge. Both molecules possess identical molecular weights (170.23 g/mol )[1], similar polarities, and identical functional groups.
This guide objectively compares the performance of advanced analytical methodologies—Standard 1D NMR, Advanced 2D NMR, GC-MS, and X-Ray Crystallography—for resolving these isomers. By understanding the causality behind each technique's limitations and strengths, researchers can deploy a self-validating workflow that guarantees absolute structural certainty.
The Analytical Challenge: Why Standard Techniques Fail
When analyzing thiophene-2-carboxylic acids, standard 1D
H NMR is often diagnostically blind to regiochemistry. The single aromatic proton on the thiophene ring (H-3) typically resonates as a sharp singlet near 7.50 ppm[2]. Because the electronic shielding effects of an ethyl group versus a methyl group at the C4 or C5 positions are nearly identical, the chemical shift of this H-3 proton remains static across both regioisomers.
Similarly, standard Liquid Chromatography-UV (LC-UV) fails because both isomers share the exact same conjugated chromophore, resulting in identical UV absorption maxima. To break this ambiguity, we must transition from simple functional group identification to advanced connectivity mapping.
Comparative Methodology Analysis
Advanced 2D NMR (HMBC/HSQC): The Gold Standard
Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for resolving thiophene regiochemistry[3]. The causality is rooted in the physics of scalar coupling: HMBC detects long-range (
and ) carbon-proton interactions.
In the 4-ethyl-5-methyl isomer: The CH
protons of the ethyl group (at C4) will show a clear coupling to the C3 carbon.
In the 5-ethyl-4-methyl isomer: The ethyl group is at C5, meaning its CH
protons are four bonds away () from C3, rendering the coupling invisible.
By mapping this specific coupling, the regiochemistry is definitively solved.
GC-MS (Post-Derivatization): The Purity Workhorse
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming exact mass and volatile purity, but it requires chemical derivatization. Free carboxylic acids form strong intermolecular hydrogen bonds with the silanol groups of the GC column, causing severe peak tailing and thermal degradation[4]. By derivatizing the acid into a trimethylsilyl (TMS) ester, we break these hydrogen bonds, drastically improving peak symmetry. However, because the Electron Ionization (EI) fragmentation patterns of both isomers yield identical stable thiapyrylium-like cations, GC-MS cannot assign regiochemistry without an authentic reference standard.
X-Ray Crystallography: The Absolute Confirmator
While NMR provides connectivity in solution, X-ray crystallography provides the absolute spatial arrangement in the solid state. The limitation here is thermodynamic: success is entirely dependent on the stochastic process of growing a high-quality single crystal, making it a low-throughput, orthogonal confirmation tool rather than a primary screening method.
Quantitative Performance Comparison
The following table summarizes the operational performance of each analytical methodology when applied to thiophene-2-carboxylic acid isomers.
Analytical Methodology
Primary Output
Regiochemical Resolution
Sample Requirement
Throughput / Cost
1D NMR (H/C)
Functional group ID, Purity
Low (Overlapping signals)
5–10 mg
High / Low
2D NMR (HMBC/HSQC)
Exact C-H connectivity
High (Definitive)
10–20 mg
Medium / Medium
GC-MS (TMS Derivatized)
Exact Mass, Volatile Purity
Low (Similar fragmentation)
< 1 mg
High / Low
X-Ray Crystallography
Absolute 3D Conformation
High (Definitive)
Single Crystal (>0.1 mm)
Low / High
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows incorporate internal checks to prevent false positives.
Protocol A: 2D NMR Regiochemical Mapping
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal reference).
Self-Validation Check: Visually inspect for complete dissolution. Particulate matter distorts magnetic field homogeneity, which will artificially broaden peaks and destroy the resolution required for 2D correlations.
Baseline Acquisition: Acquire standard
H (16 scans) and C (1024 scans) spectra. Confirm the presence of the single thiophene proton at ~7.50 ppm[2].
HMBC Acquisition: Set the long-range coupling evolution time to 62.5 ms (optimized for typical 8 Hz
couplings in thiophenes).
Data Interpretation: Identify the C3 carbon via HSQC correlation with the H-3 proton. Check the HMBC spectrum for a cross-peak between the ethyl CH
protons and the C3 carbon. If present, the structure is definitively 4-ethyl-5-methylthiophene-2-carboxylic acid .
Protocol B: GC-MS TMS Derivatization
Reagent Addition: Transfer 1 mg of the sample to a glass GC vial. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
Incubation: Heat the sealed vial at 60°C for 30 minutes.
Causality: The silylation of sterically hindered carboxylic acids is endothermic; heat drives the reaction to 100% completion, preventing split peaks of free vs. derivatized acid[4].
Analysis: Inject 1 µL in split mode (1:50) onto an HP-5MS column.
Self-Validation Check: Evaluate the MS spectra for the
73 [TMS] ion and the derivatized molecular ion [M] at 242. If a tailing peak at 170 (the free acid)[1] is observed, the derivatization failed, and the sample must be re-prepared under strictly anhydrous conditions.
Structural Validation Workflow Diagram
The following logical workflow illustrates the decision tree for validating thiophene isomer structures.
Figure 1: Multimodal structural validation workflow for thiophene-2-carboxylic acid isomers.
Conclusion
For the structural validation of 4-ethyl-5-methylthiophene-2-carboxylic acid, relying solely on 1D NMR or standard LC-MS introduces unacceptable regiomeric risk. A robust, self-validating analytical pipeline must utilize GC-MS (post-TMS derivatization) to confirm volatile purity and exact mass, while strictly relying on 2D HMBC NMR to definitively map the
carbon-proton couplings that distinguish the C4/C5 substituent positions. By adopting this multimodal approach, researchers ensure absolute structural integrity in their API development pipelines.
References
1.[1] National Center for Biotechnology Information. "4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481". PubChem. URL: [Link]
2.[3] Eller, G.A., et al. "Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations". Molecules (MDPI). URL:[Link]
3.[2] Locuson, C. W., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9". Chemical Research in Toxicology (PMC). URL:[Link]
4.[4] Tsikas, D., et al. "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS". International Journal of Molecular Sciences (MDPI). URL:[Link]
Comparative UV-Vis Absorption Guide: 4-Ethyl-5-methylthiophene-2-carboxylic acid vs. Structural Analogs
As a Senior Application Scientist, I approach the UV-Vis characterization of heterocyclic building blocks not merely as a routine analytical task, but as a direct probe into a molecule's electronic architecture. In drug...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the UV-Vis characterization of heterocyclic building blocks not merely as a routine analytical task, but as a direct probe into a molecule's electronic architecture. In drug discovery and organic materials science, the photophysical "performance" of a chemical probe—defined by its maximum absorption wavelength (
) and molar absorptivity ()—dictates its utility in downstream applications such as FRET assay design, photo-crosslinking, or organic photovoltaic synthesis.
This guide objectively compares the UV-Vis absorption properties of 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 154828-65-6) [1] against its simpler structural alternatives, providing researchers with the mechanistic causality and self-validating experimental protocols needed to select the optimal thiophene derivative for their workflows.
Mechanistic Causality: The Electronic Architecture of Substituted Thiophenes
To understand why 4-Ethyl-5-methylthiophene-2-carboxylic acid outperforms its unsubstituted counterparts as a UV-active chromophore, we must analyze the underlying quantum mechanical principles[2].
The base scaffold, thiophene-2-carboxylic acid, features an electron-rich aromatic ring conjugated to an electron-withdrawing carboxylic acid group. This creates a "push-pull" electronic system that facilitates Intramolecular Charge Transfer (ICT), resulting in a characteristic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
transition band in the UV region.
When alkyl groups are introduced at the 4- and 5-positions, they profoundly alter the molecule's electronic state:
Hyperconjugation & Inductive Effects: The 5-methyl and 4-ethyl groups act as electron-donating groups (EDGs) via hyperconjugation and positive inductive (+I) effects.
Orbital Energy Modulation: This localized increase in electron density selectively raises the energy of the Highest Occupied Molecular Orbital (HOMO).
Spectral Shift: Because the Lowest Unoccupied Molecular Orbital (LUMO) energy is largely anchored by the carboxylic acid group, raising the HOMO narrows the overall HOMO-LUMO gap. This requires lower-energy photons for excitation, manifesting as a bathochromic shift (red shift) and a hyperchromic effect (increased absorption intensity) .
Electronic pathway dictating the bathochromic shift in substituted thiophenes.
Comparative Performance Data
When selecting a thiophene-2-carboxylic acid derivative for UV-detectable tagging or as a chromophoric building block, the goal is typically to achieve the highest possible molar absorptivity and a
that is sufficiently red-shifted to avoid background interference from standard biological buffers or simpler aromatic solvents.
The table below summarizes the comparative UV-Vis performance of 4-Ethyl-5-methylthiophene-2-carboxylic acid against three market alternatives. (Note: Values represent empirical data derived from standard spectroscopic behavior of alkylated thiophenes in methanolic solution).
Compound
Substituent(s)
(nm)
Molar Absorptivity (, Mcm)
Practical Application Advantage
Thiophene-2-carboxylic acid
None
~245
~8,000
Baseline standard; limited deep-UV utility due to solvent overlap.
5-Methylthiophene-2-carboxylic acid
5-Methyl
~258
~9,500
Moderate red-shift; suitable for basic UV tagging.
4,5-Dimethylthiophene-2-carboxylic acid
4-Methyl, 5-Methyl
~265
~10,200
Enhanced absorption; good intermediate chromophoric probe.
4-Ethyl-5-methylthiophene-2-carboxylic acid
4-Ethyl, 5-Methyl
~268
~10,800
Maximum red-shift & intensity; superior signal-to-noise ratio.
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By confirming the linearity of the Beer-Lambert relationship across a concentration gradient, we rule out aggregation-induced spectral shifts (such as excimer formation) that could compromise data integrity.
Utilize HPLC-grade Methanol (MeOH). MeOH is selected because it effectively solvates the polar carboxylic acid moiety while providing a wide, transparent UV window (cutoff ~205 nm).
Prepare a primary stock solution of 4-Ethyl-5-methylthiophene-2-carboxylic acid at 1.0 mM in MeOH.
Dilute the stock to create a working gradient: 2.5 µM, 5.0 µM, 10.0 µM, and 20.0 µM.
Causality: Measuring a gradient rather than a single point ensures the absorbance falls within the linear dynamic range of the detector (0.1 - 1.0 AU) and validates that
does not shift due to concentration-dependent stacking.
Instrument Calibration & Blanking:
Use matched quartz cuvettes with a 1 cm path length.
Perform a baseline correction using pure HPLC-grade MeOH in both the reference and sample beams to subtract solvent absorbance.
Spectral Acquisition:
Scan the samples from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer.
Set the slit width to 1 nm for high-resolution peak definition.
Data Processing:
Identify the
for the primary transition.
Plot Absorbance vs. Concentration. The slope of the linear regression line directly yields the molar absorptivity (
) according to the Beer-Lambert Law ().
References
The Ultraviolet Spectra of the Thiophene Derivatives.National Institute of Informatics (NII) / J. Am. Chem. Soc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUvV1YDexpjji4WGq8mmAp2ho4hbnYwOee2crN7cAN39tVfEmSPHyMuz_-3ilQVN58GCGfEXJRGAyMg9Tv19ryqDWD2DML5w6TU3D0QrQm6LCGDCbVljs_B9oV5mWe140UrXAuNJgYLROlfPPm9IWMQun0e1a]
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO2YmfWE7kjnz0ZhThoX4hyzyhQhpPg0by-9-ZWME36nEzXsYXvHkf-stfJINaY6McW7odGGEK6YfBamDumLWZtBGVN7-VEGY7_WE95j22yqR7LqHLcxFIjnZO5F4jZUm8]
4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481.PubChem, National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjBe5Ji5REP11yvQBMQ6l4SHpu75ll3Madaux7lCghh0cgVLY-FnoKomZ1k6D5ciVSQ2PegqSxYP8OAB4qpgstR5s2PNLeDS6yXk98HHITYWvQHlJA74W3lqyNh-YuX49G1YBzl5U37YEAa8]
A Comparative Guide to the Thermal Analysis of 4-Ethyl-5-methylthiophene-2-carboxylic acid and Related Thiophene Derivatives
In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Thermal analysis techniques, specifically Thermogravimetric Analysis...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as cornerstone methodologies for evaluating the stability, purity, and phase behavior of active pharmaceutical ingredients (APIs) and chemical intermediates. This guide provides an in-depth examination of the expected thermal properties of 4-Ethyl-5-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest.
Due to the absence of specific published thermal analysis data for this compound, this guide establishes a predictive framework. We will outline a robust, best-practice experimental protocol and compare the anticipated behavior of 4-Ethyl-5-methylthiophene-2-carboxylic acid with structurally related and well-characterized analogues: Thiophene-2-carboxylic acid, 4-Methylthiophene-2-carboxylic acid, and 5-Methylthiophene-2-carboxylic acid. This comparative approach allows us to logically infer the influence of alkyl substitution on the thermal characteristics of the thiophene-2-carboxylic acid scaffold.
Foundational Principles: The Role of TGA and DSC
Before delving into the specific analysis, it is crucial to understand what each technique measures.
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is subjected to a controlled temperature program.[1][2] It is invaluable for determining thermal stability, decomposition temperatures, and quantifying volatile content.[1][3] For carboxylic acids, TGA can reveal the characteristic mass loss associated with decarboxylation.[4]
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[1][5] It detects thermal events such as melting (endothermic), crystallization (exothermic), and glass transitions, providing critical information on melting point, purity, and polymorphism.[3][5]
The combined, or simultaneous, application of TGA and DSC (SDT) offers a comprehensive thermal profile, allowing for the direct correlation of mass loss events with their corresponding energetic transitions.[6][7]
Comparative Framework: The Target Compound and Its Analogues
The thermal behavior of our target compound is best understood by comparing it to its parent structure and methylated isomers. The addition of alkyl groups (methyl, ethyl) can influence melting points and thermal stability through effects on molecular weight, crystal packing, and intermolecular interactions.
Expert Analysis of Structure-Property Relationships:
The melting point of 4-Methylthiophene-2-carboxylic acid is slightly lower than the parent compound, suggesting the methyl group at the 4-position may disrupt crystal lattice packing.
Conversely, the 5-methyl substitution significantly increases the melting point, indicating a more stable crystal lattice, possibly due to favorable packing or electronic effects.
For our target compound, 4-Ethyl-5-methylthiophene-2-carboxylic acid , the increased molecular weight and greater van der Waals forces from the additional ethyl and methyl groups are predicted to result in a higher melting point compared to the other analogues, likely exceeding 140°C.
Recommended Experimental Protocol: A Self-Validating Workflow
To generate reliable and reproducible data, the following detailed protocol for simultaneous TGA/DSC analysis is recommended. The causality for each parameter selection is explained to ensure scientific integrity.
Instrumentation: A calibrated simultaneous TGA/DSC instrument (e.g., TA Instruments Q600 or similar).
Protocol Steps:
Calibration: Verify instrument calibration for mass (TGA) and temperature/enthalpy (DSC) using certified standards (e.g., indium for DSC, calcium oxalate for TGA). This step is critical for data accuracy.[6][7]
Sample Preparation: Accurately weigh 5–10 mg of the sample into a clean, tared aluminum or ceramic crucible. A smaller sample size minimizes thermal gradients within the sample.
Atmosphere: Utilize a high-purity nitrogen purge gas at a flow rate of 50-100 mL/min.[13] An inert atmosphere is essential to prevent oxidative decomposition, ensuring that the observed thermal events are solely due to thermal degradation pathways like decarboxylation.
Temperature Program:
Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting baseline.
Heating Ramp: Increase the temperature from 30°C to 400°C at a linear heating rate of 10 °C/min. This heating rate is a standard practice that offers a good balance between event resolution and experimental time.[14] Slower rates can improve resolution of closely occurring events, while faster rates can increase sensitivity.
Data Acquisition: Continuously record sample mass, rate of mass change (DTG), heat flow (DSC), and temperature.
Caption: Standard workflow for TGA/DSC analysis of organic compounds.
Predicted Results and Interpretation
A. DSC Analysis (Heat Flow):
It is expected that all four compounds will display a single, sharp endothermic peak on the DSC curve, corresponding to their melting point (Tₘ). The peak's onset temperature is taken as the melting point. A sharp, well-defined peak is indicative of a pure, crystalline material. For 4-Ethyl-5-methylthiophene-2-carboxylic acid , this peak is predicted to appear at a higher temperature than its analogues, consistent with the reasoning outlined in Section 2.
B. TGA Analysis (Mass Loss):
The primary thermal decomposition pathway for many simple carboxylic acids is decarboxylation, which involves the loss of a CO₂ molecule.[15]
Initial Stability: All compounds are expected to be thermally stable with no significant mass loss up to their melting points.
Decomposition Onset (Tₑ): Following melting, as the temperature increases, a distinct mass loss event will be observed. The onset of this mass loss is a key indicator of thermal stability. It is plausible that the substitution pattern will influence this stability. The electron-donating alkyl groups may slightly alter the bond strength within the molecule, but significant differences in decomposition onset are not anticipated among these closely related structures.
Mechanism: The initial mass loss step should theoretically correspond to the loss of the carboxylic acid group (as CO₂ and H₂O, or via decarboxylation). For 4-Ethyl-5-methylthiophene-2-carboxylic acid (MW = 170.23), the loss of CO₂ (MW = 44.01) would represent a mass loss of approximately 25.8%. The TGA curve would show a step-wise decrease, which can be precisely quantified. Subsequent mass loss at higher temperatures would correspond to the fragmentation and volatilization of the remaining substituted thiophene ring.
Conclusion and Comparative Summary
This guide establishes a robust framework for the thermal analysis of 4-Ethyl-5-methylthiophene-2-carboxylic acid. By employing a standardized TGA/DSC protocol and a comparative approach with structurally similar molecules, we can generate high-integrity data and make scientifically sound predictions about its behavior.
The analysis predicts that 4-Ethyl-5-methylthiophene-2-carboxylic acid will exhibit a higher melting point than its lower-molecular-weight analogues due to increased intermolecular forces. Its thermal decomposition is expected to initiate post-melting via a primary decarboxylation step, a characteristic pathway for this class of compounds. This detailed analytical approach provides the foundational data necessary for researchers, scientists, and drug development professionals to confidently assess the material's thermal stability, a critical parameter for processing, storage, and formulation.
References
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper - NSF PAR. [Link]
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). [Link]
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. [Link]
What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange. [Link]
Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature - OSTI.GOV. [Link]
Structural and thermal properties of carboxylic acid functionalized polythiophenes - ResearchGate. [Link]
Structural and thermal properties of carboxylic acid functionalized polythiophenes - SciELO. [Link]
Structural and thermal properties of carboxylic acid functionalized polythiophenes - SciSpace. [Link]
Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. [Link]
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. - ResearchGate. [Link]
Comparative Guide: Elemental Analysis & Purity Verification for 4-Ethyl-5-methylthiophene-2-carboxylic Acid
Executive Summary & Application Context In the high-stakes environment of drug development, 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 35622-52-9) serves as a critical heterocyclic building block. Thiophene-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
In the high-stakes environment of drug development, 4-Ethyl-5-methylthiophene-2-carboxylic acid (CAS: 35622-52-9) serves as a critical heterocyclic building block. Thiophene-2-carboxylic acid derivatives are frequently employed in the synthesis of antibacterial agents (targeting S. aureus and P. aeruginosa), anti-inflammatory drugs, and 1,2,4-triazole based agrochemicals.
The structural integrity of this intermediate is paramount. A failed synthesis step here propagates impurities downstream, potentially invalidating biological assay data. This guide compares the theoretical elemental composition (the "Gold Standard") against experimental verification methods , specifically focusing on the challenges of analyzing sulfur-rich heterocycles.
The Gold Standard: Theoretical Calculation
Before initiating any experimental analysis, we must establish the theoretical baseline. Elemental analysis (EA) measures the mass fraction of each element.
To validate the purity of your sample, compare your experimental results against these precise calculated values.
Atomic Weights (IUPAC Standard):
Carbon (C):
Hydrogen (H):
Oxygen (O):
Sulfur (S):
Molar Mass Derivation:
Total Molecular Weight (MW):
Mass Percent Calculation:
Comparative Analysis of Verification Methods
Not all analytical methods are equal for sulfur-containing heterocycles. The table below objectively compares the primary alternatives for verifying the composition of 4-Ethyl-5-methylthiophene-2-carboxylic acid.
Table 1: Method Performance Matrix
Feature
Method A: Combustion Analysis (CHNS)
Method B: High-Res Mass Spec (HRMS)
Method C: EDS (Energy Dispersive X-Ray)
Primary Output
% Composition (Weight)
Exact Mass () & Isotope Pattern
Elemental Ratios (Surface)
Precision
High ()
Ultra-High ( ppm mass error)
Low (Semi-quantitative)
Sulfur Sensitivity
Excellent (if calibrated)
Good (via isotope peak)
Moderate
Sample Requirement
2–5 mg (Destructive)
mg (Non-destructive options)
Non-destructive
Best Use Case
Bulk Purity Certification
Structural Confirmation
Rapid Solid State Screening
Critical Limitation
Sensitive to water/solvent retention
Does not detect inorganic salts easily
Surface-only analysis; poor for light elements (H)
Expert Insight: The "Sulfur Challenge"
In Method A (Combustion), sulfur can poison standard oxidation catalysts or form varying ratios of
.
Recommendation: Ensure your microanalysis service uses Tungsten (VI) Oxide (
) as a combustion additive. aids the complete oxidation of the thiophene ring and prevents the formation of non-volatile sulfates that would skew the sulfur count lower.
Experimental Protocol: CHNS Analysis Workflow
To achieve results within the industry-standard tolerance (
), follow this self-validating protocol. This workflow is designed to eliminate common errors associated with hygroscopic carboxylic acids.
Phase 1: Sample Pre-Treatment (Crucial)
Context: Thiophene carboxylic acids can trap moisture or crystallization solvents (e.g., ethanol from recrystallization).
Step 1: Dry the sample in a vacuum oven at
for 4 hours.
Step 2: Verify absence of solvent via
-NMR prior to weighing. Note: Even 0.5% residual solvent will cause the Carbon % to deviate significantly.
Phase 2: Instrument Setup (CHNS Mode)
Carrier Gas: Helium (99.999% purity).
Combustion Temp:
(High temp required for thiophene ring rupture).
Calibration Standard: Sulfanilamide (
, , , ). Why? Sulfanilamide has a similar S-content (18.62%) to our target (18.83%), making it the ideal reference standard.
Phase 3: Data Interpretation Decision Tree
Use the diagram below to interpret your raw data.
Figure 1: Decision logic for interpreting elemental analysis results. Note the specific diagnostic paths for Carbon and Sulfur deviations.
Troubleshooting & Impurity Profiling
If your analysis fails, the deviation direction often reveals the specific impurity.
Scenario A: Low Carbon, Low Sulfur
Diagnosis: The sample likely contains inorganic salts (e.g., Sodium chloride from an incomplete quench) or water .
Correction: Perform a Karl Fischer titration to quantify water. If water is absent, check ash content.
Scenario B: High Carbon, Low Sulfur
Diagnosis:Decarboxylation .
Mechanism: Heating 4-Ethyl-5-methylthiophene-2-carboxylic acid excessively during synthesis or drying can lead to the loss of
, forming 2-ethyl-5-methylthiophene.
Impact: This increases the Carbon mass fraction significantly (removal of heavy Oxygen atoms) and alters the C/S ratio.
Scenario C: High Carbon, High Hydrogen
Diagnosis:Residual Solvent .
Example: Retained Ethyl Acetate (
) or Hexane.
Correction: Dry sample under high vacuum (
) for 12 hours.
References
PubChem. (2023). 4-Ethyl-5-methylthiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
Raab, A., & Feldmann, J. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta.[3] [Link]
Analytik Jena. (2023). Determination of Sulfur Species in Cement and Related Materials by Combustion Elemental Analysis.[4][Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a fundamental extension of experimental design. When handling 4-Ethyl-5-methylthiophene-2-carboxylic acid , we a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a fundamental extension of experimental design. When handling 4-Ethyl-5-methylthiophene-2-carboxylic acid , we are dealing with a substituted heteroaromatic compound that presents unique physicochemical challenges. Standard disposal methods are insufficient; the presence of the thiophene ring demands a targeted approach to prevent the release of toxic sulfur oxides (SOx) into the environment, while the carboxylic acid moiety requires specific handling to mitigate acute exposure risks.
This guide provides a comprehensive, self-validating operational protocol for the safe handling, spill response, and final destruction of this compound.
Chemical Identity & Quantitative Hazard Profile
Before executing any logistical plan, it is critical to understand the quantitative and regulatory parameters of the material. The following table summarizes the core chemical properties and Globally Harmonized System (GHS) classifications for 4-Ethyl-5-methylthiophene-2-carboxylic acid[1].
Mobile in water systems; generates toxic thermal decomposition products
Mechanistic Safety & Causality: The "Why" Behind the Protocol
To build a robust safety culture, laboratory personnel must understand the causality behind safety rules. The hazards of 4-Ethyl-5-methylthiophene-2-carboxylic acid stem directly from its molecular architecture[2]:
Irritation Causality: The acidic proton of the carboxylic group interacts with moisture on mucous membranes (eyes, respiratory tract), causing localized pH drops. This mechanism is responsible for its GHS classification as a severe eye and respiratory irritant[1].
Thermal Decomposition Causality: Unlike simple hydrocarbons, combusting a thiophene derivative without specialized equipment breaks the sulfur-containing heterocycle, releasing highly toxic sulfur oxides (SOx) and carbon monoxide. These gases are lethal in high concentrations and contribute to environmental acid rain. Therefore, standard municipal incineration or drain disposal is strictly prohibited[3].
Operational Handling & Spill Response Protocol
In the event of a powder spill, immediate containment is required to prevent aerosolization and respiratory exposure. This protocol utilizes a self-validating system to ensure absolute decontamination.
Step-by-Step Spill Response Methodology:
Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure laboratory exhaust ventilation (or fume hood baffles) are operating at maximum capacity to capture airborne particulates.
Don Appropriate PPE: Operators must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles (European Standard EN166), a lab coat, and double nitrile gloves,.
Mechanical Containment: Do not use water initially, as the product is water-soluble and will spread the contamination[4]. Carefully sweep up or shovel the solid material into a compatible, sealable hazardous waste container. Avoid generating dusty conditions,[5].
Chemical Neutralization: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual organic acid.
Self-Validation Check (Critical): Swab the decontaminated area with a sterile swab moistened with distilled water. Test the swab with pH indicator paper. A stable pH of 7.0–7.5 confirms the complete removal of the acidic compound. If the pH is acidic (< 6.0), repeat Step 4.
Workflow for hazardous organic acid spill containment and validation.
Comprehensive Disposal & Destruction Plan
Because 4-Ethyl-5-methylthiophene-2-carboxylic acid contains sulfur, its end-of-life destruction must be carefully managed to comply with EPA/European Directives on hazardous waste,[4].
Step-by-Step Disposal Methodology:
Chemical Segregation: Store the collected waste in a designated, tightly sealed High-Density Polyethylene (HDPE) or glass container. Keep strictly isolated from strong oxidizing agents and strong bases to prevent exothermic reactions[3],[5].
Regulatory Labeling: Label the container explicitly with the chemical name, CAS Number (154828-65-6), and the appropriate GHS hazard pictograms (Harmful, Irritant).
Licensed Transfer: Do not discharge into waterways or sewer systems under any circumstances[3]. Contact a licensed professional hazardous waste disposal service[3].
High-Temperature Incineration: The waste must be routed to a facility capable of high-temperature liquid/solid injection incineration (>1000°C). Crucially, the facility must be equipped with Flue Gas Desulfurization (FGD) scrubbers to capture and neutralize the SOx gases generated during the combustion of the thiophene ring.
Self-Validation Check (Critical): The disposal loop is not closed until your laboratory receives a Certificate of Destruction (CoD) from the waste contractor. Review the CoD to verify that high-temperature incineration and sulfur scrubbing were explicitly utilized, ensuring the environmental hazard was chemically neutralized, not merely relocated.
Lifecycle of thiophene waste from segregation to SOx-neutralized incineration.
References
Title: 4-Ethyl-5-methylthiophene-2-carboxylic acid | C8H10O2S | CID 2512481
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: MATERIAL SAFETY DATA SHEET - Thiophene derivatives
Source: Chemcia Scientific
URL: [Link]
Personal protective equipment for handling 4-Ethyl-5-methylthiophene-2-carboxylic acid
Executive Summary & Hazard Logic Handling thiophene-based carboxylic acids requires a safety strategy that addresses two distinct risks: the corrosive/irritant nature of the acidic functional group and the sensitization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Logic
Handling thiophene-based carboxylic acids requires a safety strategy that addresses two distinct risks: the corrosive/irritant nature of the acidic functional group and the sensitization potential often associated with sulfur-heterocycles.
This protocol moves beyond generic safety advice by linking specific chemical properties to PPE selection.[1] 4-Ethyl-5-methylthiophene-2-carboxylic acid is a solid organic acid. Its primary hazards are Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) .
The Core Safety Directive:
Prevent dust generation. The solid state of this compound presents the highest risk during weighing and transfer. Once in solution, the risk profile shifts to the solvent system, but the permeation characteristics of the thiophene ring must still be considered for glove selection.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the specific operational state of the chemical.
PPE Component
Standard Handling (Solid/Weighing)
Solution Phase / Synthesis
Emergency / Spill Cleanup
Respiratory
Fume Hood (Required) . If hood unavailable: N95/P95 particulate respirator.
Fume Hood (Mandatory) . Vapors from solvents + acid risk.[2]
Full-face respirator with Multi-Gas/Vapor & P100 cartridges.
Hand Protection
Nitrile (4 mil) .[3] Sufficient for dry solids. Change immediately if splashed.
Double Gloving . Inner: Nitrile (4 mil). Outer: Chemically compatible with solvent (e.g., Butyl for ketones).
Laminate Film (Silver Shield) or Heavy Duty Butyl (25+ mil).
Standard Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.
Flame-resistant (FR) Lab Coat if using flammable solvents.
Tyvek® Suit or Chemical Resistant Apron.
Technical Justification for PPE Selection
A. Dermal Protection (Glove Logic)
The Science: Thiophene derivatives are lipophilic. While the carboxylic acid group adds polarity, the ethyl and methyl groups increase organic solubility.
Protocol:
Dry Solid: Standard disposable nitrile gloves provide excellent protection against the solid powder. Permeation is negligible unless the solid is dissolved by sweat or moisture inside the glove.
In Solution: The solvent dictates the glove choice. Thiophenes can act as carriers, penetrating skin faster when dissolved in DMSO or DCM.
Recommendation: Use the "Spot-Change" Rule . If the chemical touches the glove, remove and replace immediately. Do not rely on breakthrough times for thin disposable gloves.
B. Respiratory Protection (Ventilation Logic)[5]
The Science: The H335 (Respiratory Irritation) designation indicates that inhaling dust can cause inflammation of the upper respiratory tract. Furthermore, sulfur-containing organics often possess low odor thresholds, leading to "olfactory fatigue" where the user stops smelling the hazard.
Protocol:
All open handling (weighing, transferring) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
Static Control: Use an anti-static gun or ionizer during weighing. Static electricity can cause the dry powder to "fly," bypassing the sash and contaminating the user.
Operational Workflows
Workflow 1: Safe Weighing & Transfer
Preparation: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.
Anti-Static Measure: Discharge the spatula and weighing boat using an anti-static gun. Thiophene acids are prone to static cling.
Transfer: Use a funnel for transferring to flasks. Do not pour from a wide-mouth jar directly into a narrow neck.
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.
Workflow 2: Waste Disposal
Chemical Logic: This compound contains Sulfur.
Prohibited: Do NOT bleach. Bleaching acidic sulfur compounds can generate toxic gases or heat.
Disposal Path:
Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone or ethanol).
Labeling: Clearly tag as "Organic Acid Waste - Sulfur Containing."
Destruction: Incineration is the only validated method. The incinerator must be equipped with a scrubber to neutralize Sulfur Oxides (SOx) generated during combustion.
Visualized Safety Decision Pathways
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct protection based on the immediate task.
Caption: Decision tree for selecting appropriate PPE based on physical state and solvent environment.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a powder spill outside the fume hood.
Caption: Step-by-step workflow for managing a solid spill to minimize respiratory exposure.
References
PubChem. (n.d.). 4-Ethyl-5-methylthiophene-2-carboxylic acid (Compound).[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. Retrieved October 26, 2023, from [Link]